molecular formula C18H22Cl2N6S B15576553 RMC-3943

RMC-3943

Numéro de catalogue: B15576553
Poids moléculaire: 425.4 g/mol
Clé InChI: PSKJCIJLNDJVDV-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RMC-3943 is a useful research compound. Its molecular formula is C18H22Cl2N6S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H22Cl2N6S

Poids moléculaire

425.4 g/mol

Nom IUPAC

(4R)-8-[6-amino-5-[(2,3-dichloro-4-pyridinyl)sulfanyl]pyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C18H22Cl2N6S/c19-14-11(3-7-23-15(14)20)27-17-16(22)25-13(10-24-17)26-8-5-18(6-9-26)4-1-2-12(18)21/h3,7,10,12H,1-2,4-6,8-9,21H2,(H2,22,25)/t12-/m1/s1

Clé InChI

PSKJCIJLNDJVDV-GFCCVEGCSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: RMC-3943, an Allosteric Inhibitor of SHP2 Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: The Molecular Target of RMC-3943

This compound is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its downstream signaling functions.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency.

Assay Type Target IC50 (nM)
Biochemical AssayFull-length SHP22.19[1]

Table 1: Biochemical Potency of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against the purified full-length SHP2 protein.

Cell Line Assay Readout IC50 (nM)
PC9pERK Inhibition35.5[1]

Table 2: Cellular Potency of this compound. This table presents the IC50 value for the inhibition of phosphorylated ERK (pERK) in the PC9 cancer cell line, demonstrating the on-target effect of this compound in a cellular context.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating the SHP2 signaling pathway, a critical regulator of cell growth and proliferation. The following diagram illustrates the canonical SHP2 signaling cascade and the point of intervention for this compound.

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 (Inactive) RTK->SHP2 Recruits & Activates SOS1 SOS1 Grb2->SOS1 Binds SHP2_active SHP2 (Active) SHP2->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP-GTP exchange via SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates RMC3943 This compound RMC3943->SHP2 Allosterically Binds & Stabilizes Inactive State Activation Activation Dephosphorylation Dephosphorylation

Caption: SHP2 Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize SHP2 inhibitors like this compound.

Biochemical SHP2 Phosphatase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Purified full-length SHP2 - Phosphopeptide substrate (e.g., DiFMUP) - Assay Buffer - this compound serial dilutions start->reagents plate Dispense this compound dilutions and SHP2 into a 384-well plate reagents->plate preincubate Pre-incubate to allow compound binding plate->preincubate initiate Initiate reaction by adding the phosphopeptide substrate preincubate->initiate read Monitor fluorescence increase kinetically over time initiate->read analyze Calculate initial reaction velocities and determine IC50 values read->analyze end End analyze->end

Caption: Workflow for a Biochemical SHP2 Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant full-length human SHP2 protein is purified and diluted to the desired concentration in assay buffer.

    • A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is prepared in assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.

  • Assay Execution:

    • The assay is typically performed in a 384-well plate format.

    • A solution of SHP2 enzyme is added to each well.

    • The serially diluted this compound or vehicle control (DMSO) is then added to the respective wells.

    • The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

  • Data Acquisition and Analysis:

    • The dephosphorylation of DiFMUP by SHP2 results in a fluorescent product, which is monitored kinetically using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

    • The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

pERK_Assay_Workflow start Start cell_culture Culture cancer cells (e.g., PC9) to sub-confluency start->cell_culture treatment Treat cells with serial dilutions of this compound for a specified duration cell_culture->treatment lysis Lyse cells and collect protein lysates treatment->lysis quantification Determine protein concentration of lysates (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blotting Probe membrane with primary antibodies (anti-pERK, anti-total ERK) followed by HRP-conjugated secondary antibodies transfer->blotting detection Detect chemiluminescent signal blotting->detection analysis Quantify band intensities and calculate the ratio of pERK to total ERK. Determine IC50. detection->analysis end End analysis->end

Caption: Workflow for a Cellular pERK Inhibition Western Blot Assay.

Detailed Steps:

  • Cell Culture and Treatment:

    • Cancer cell lines known to have activated RAS-MAPK signaling (e.g., PC9) are cultured in appropriate media until they reach approximately 70-80% confluency.

    • The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specific time period (e.g., 2-24 hours).

  • Protein Lysate Preparation:

    • Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • The cell lysates are collected, and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • The band intensities are quantified using densitometry software. The ratio of pERK to total ERK is calculated for each treatment condition.

    • The IC50 value for pERK inhibition is determined by plotting the pERK/total ERK ratio against the concentration of this compound and fitting the data to a dose-response curve.

References

RMC-9805 (Zoldonrasib): A Technical Overview of a First-in-Class KRAS G12D(ON) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The G12D mutation is the most prevalent KRAS alteration, particularly in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). For decades, KRAS was considered "undruggable" due to its challenging molecular structure. RMC-9805 (also known as zoldonrasib) is a first-in-class, orally bioavailable, covalent inhibitor designed to selectively target the active, GTP-bound state of the KRAS G12D mutant protein (KRAS G12D(ON)). This document provides a comprehensive technical guide on the preclinical and clinical data available for RMC-9805, its unique mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Novel Tri-Complex Inhibition

RMC-9805 employs a novel mechanism of action, functioning as a "molecular glue" to form a stable, high-affinity tri-complex. This process involves the inhibitor, the KRAS G12D(ON) protein, and an abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2][3][4] The formation of this tri-complex sterically hinders the interaction of KRAS G12D with its downstream effector proteins, such as RAF kinases, thereby suppressing oncogenic signaling.[2][4] A key feature of RMC-9805 is its covalent engagement with the aspartate-12 residue of the mutant KRAS protein, which is facilitated by the tri-complex formation.[4] This covalent binding leads to a selective and durable inhibition of the KRAS G12D(ON) state.[2]

RMC-9805_Mechanism_of_Action cluster_cell Cancer Cell RMC_9805 RMC-9805 Binary_Complex RMC-9805-CypA Binary Complex RMC_9805->Binary_Complex Binds CypA Cyclophilin A (CypA) CypA->Binary_Complex KRAS_G12D_ON KRAS G12D(ON) (Active, GTP-bound) Tri_Complex RMC-9805-CypA-KRAS G12D(ON) Tri-Complex (Covalently Bound) KRAS_G12D_ON->Tri_Complex Downstream_Effectors Downstream Effectors (e.g., RAF) KRAS_G12D_ON->Downstream_Effectors Activates Binary_Complex->Tri_Complex Selectively Engages Signaling_Blocked Oncogenic Signaling Blocked Tri_Complex->Signaling_Blocked Inhibits Interaction Downstream_Effectors->Signaling_Blocked

Figure 1: RMC-9805 Tri-Complex Mechanism of Action.

Preclinical Data

Preclinical studies have demonstrated that RMC-9805 induces a selective and persistent modification of KRAS G12D, leading to a profound and durable suppression of the RAS signaling pathway.[2] This results in the inhibition of cancer cell proliferation and the induction of apoptosis in human cancer cell lines and in vivo tumor models harboring the KRAS G12D mutation.[2] In animal models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), monotherapy with RMC-9805 has been shown to cause tumor regressions.[2][5]

In Vitro Activity
ParameterCell LineValueReference
KRAS G12D(ON) Crosslinking (6h) -86%[6]
kinact/KI -102 M-1s-1[6]
pERK EC50 AsPC-1 (PDAC)23 nM[6]
Cell Viability (CTG) EC50 AsPC-1 (PDAC)17 nM[6]
In Vivo Activity and Synergy with Immunotherapy

Preclinical evidence suggests that RMC-9805 modulates the tumor microenvironment (TME). It has been shown to promote antigen processing and presentation on tumor cells, decrease the presence of immunosuppressive myeloid cells, and increase T cell infiltration into tumors.[7] This favorable modulation of the TME suggests a synergistic potential with immune checkpoint inhibitors.[7] Indeed, in immunotherapy-resistant preclinical models, the combination of RMC-9805 with an anti-PD-1 antibody resulted in complete responses, including in a PDAC model.[7]

Clinical Data

The clinical development of RMC-9805 is being evaluated in the RMC-9805-001 Phase 1/1b clinical trial (NCT06040541), a multicenter, open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors harboring a KRAS G12D mutation.[8][9][10]

Preliminary Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

In a cohort of 40 evaluable patients with previously treated PDAC receiving a daily dose of 1200 mg, RMC-9805 demonstrated promising antitumor activity.

ParameterValueReference
Objective Response Rate (ORR) 30%[8][11][12]
Disease Control Rate (DCR) 80%[8][11][13]

Furthermore, analysis of circulating tumor DNA (ctDNA) in patients with pancreatic cancer revealed that a significant number of patients had at least a 50% clearance of KRAS G12D ctDNA, with approximately 36% achieving complete clearance.[13]

Preliminary Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In a cohort of 18 evaluable patients with previously treated NSCLC receiving 1200 mg once daily, RMC-9805 also showed encouraging results.

ParameterValueReference
Objective Response Rate (ORR) 33%[14]
Disease Control Rate (DCR) 89%[14]
Median Time to Initial Response 1.4 months[14]
Safety and Tolerability

As of a September 2, 2024 data cutoff, RMC-9805 has been generally well-tolerated.[11] No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached in the dose-escalation phase.[8][11] Among patients receiving the 1200 mg daily dose, the most common treatment-related adverse events (TRAEs) were primarily Grade 1 gastrointestinal toxicities (nausea, diarrhea, and vomiting) and rash.[8][11][12]

Experimental Protocols

The following are representative methodologies for the evaluation of KRAS G12D inhibitors like RMC-9805, based on publicly available information.

Biochemical Assays
  • KRAS G12D(ON) Crosslinking Assay:

    • Recombinant KRAS G12D protein is loaded with a non-hydrolyzable GTP analog to stabilize the "ON" state.

    • The protein is incubated with the inhibitor at various concentrations and time points.

    • The extent of covalent modification (crosslinking) is determined by mass spectrometry or Western blot analysis.

Cell-Based Assays
  • pERK Inhibition Assay:

    • KRAS G12D mutant cancer cells (e.g., AsPC-1) are seeded in multi-well plates.

    • Cells are treated with a serial dilution of the inhibitor for a specified duration.

    • Cell lysates are collected, and levels of phosphorylated ERK (pERK) and total ERK are quantified using ELISA or Western blot to determine the EC50.

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Cancer cells are seeded and treated with the inhibitor as described above.

    • After a prolonged incubation period (e.g., 72-96 hours), a reagent that measures ATP levels (indicative of cell viability) is added.

    • Luminescence is measured to determine the inhibitor's effect on cell proliferation and to calculate the EC50.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Assays (Crosslinking, Affinity) Cell_Based Cell-Based Assays (pERK, Viability, Apoptosis) Biochemical->Cell_Based Informs Xenograft Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Cell_Based->Xenograft Candidate Selection Treatment Treatment with RMC-9805 (Monotherapy or Combination) Xenograft->Treatment Analysis Analysis: - Tumor Volume Measurement - Pharmacokinetics/Pharmacodynamics - Immunohistochemistry (IHC) - TME Profiling Treatment->Analysis Phase1 Phase 1/1b Clinical Trial (NCT06040541) Analysis->Phase1 Supports IND Filing Endpoints Primary Endpoints: - Safety & Tolerability - Recommended Phase 2 Dose (RP2D) Secondary Endpoints: - ORR, DCR, DoR, PFS - ctDNA analysis Phase1->Endpoints

Figure 2: Generalized Drug Discovery and Development Workflow.
In Vivo Tumor Models

  • Xenograft Studies:

    • Human cancer cell lines with the KRAS G12D mutation are subcutaneously implanted into immunocompromised mice.

    • Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered orally at various doses and schedules.

    • Tumor volume and body weight are monitored regularly to assess efficacy and tolerability.

    • At the end of the study, tumors may be harvested for pharmacodynamic and biomarker analysis (e.g., IHC for pERK, Ki-67, and cleaved caspase-3).

Conclusion

RMC-9805 (zoldonrasib) represents a significant advancement in the field of targeted oncology, offering a novel therapeutic strategy for cancers driven by the KRAS G12D mutation. Its unique tri-complex mechanism of action allows for selective and durable inhibition of the active KRAS G12D(ON) state. Encouraging preclinical data demonstrating potent anti-tumor activity and favorable immune modulation have been corroborated by promising preliminary clinical results in patients with pancreatic and non-small cell lung cancers. The manageable safety profile observed to date further supports its continued development as both a monotherapy and a key component of combination therapies. RMC-9805 holds the potential to become a pivotal treatment for a patient population with a high unmet medical need.

References

Unraveling RMC-3943: An In-depth Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of RMC-3943, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. The information presented is curated from preclinical studies and patent literature, offering a foundational understanding of the compound's mechanism of action, cellular activity, and initial in vivo efficacy.

Introduction to this compound and its Target: SHP2

This compound is a small molecule inhibitor that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in cell signaling by relaying signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway. In many cancers, hyperactivation of the RAS-MAPK pathway is a key driver of tumor growth and survival. By allosterically inhibiting SHP2, this compound prevents the conformational changes required for its activation, thereby disrupting this oncogenic signaling cascade.

Mechanism of Action: Allosteric Inhibition of the RAS-MAPK Pathway

This compound functions as an allosteric inhibitor, binding to a site on the SHP2 protein distinct from its active site. This binding event stabilizes SHP2 in an inactive conformation, preventing it from dephosphorylating its substrates and propagating downstream signals. The primary consequence of this compound-mediated SHP2 inhibition is the suppression of the RAS-MAPK signaling pathway.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 SHP2_active SHP2 (Active) RTK->SHP2_active Activates RAS RAS Grb2_SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->Grb2_SOS1 Promotes RAS Loading SHP2_inactive SHP2 (Inactive) RMC3943 This compound RMC3943->SHP2_active Inhibits

Figure 1: Simplified signaling pathway of this compound mediated SHP2 inhibition.

Preclinical Data Summary

Early preclinical evaluations of this compound have demonstrated its potential as an anti-cancer agent. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Potency of this compound
Assay TypeCell LineIC50 (nM)Reference
SHP2 Phosphatase Activity-2.19[1]
pERK InhibitionPC935.5[1]
Table 2: Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)Reference
SK-MEL-113MelanomaData not quantified, concentration-dependent inhibition observed up to 10 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

SHP2 Phosphatase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on SHP2 enzyme activity.

Methodology: A biochemical assay using purified, full-length SHP2 protein was employed. The phosphatase activity was measured in the presence of a synthetic phosphopeptide substrate. The assay was performed with a serial dilution of this compound to determine the concentration required for 50% inhibition (IC50) of enzyme activity. The reaction progress was monitored by detecting the amount of dephosphorylated substrate, typically through a fluorescence-based or colorimetric method.

Cellular pERK Inhibition Assay

Objective: To assess the ability of this compound to inhibit MAPK pathway signaling within a cellular context.

Methodology: The PC9 cancer cell line, which is known to have an active RAS-MAPK pathway, was used. Cells were treated with varying concentrations of this compound for a specified period. Following treatment, cell lysates were prepared, and the levels of phosphorylated ERK (pERK) were quantified using a sensitive immunoassay, such as an ELISA or Western blot analysis. The IC50 value represents the concentration of this compound that results in a 50% reduction in pERK levels compared to untreated control cells.

pERK_Assay_Workflow Start Start: PC9 Cell Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Quantify pERK Levels (ELISA or Western Blot) Lysis->Quantification Analysis IC50 Determination Quantification->Analysis

References

Preclinical Data on RMC-3943 for Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available preclinical data specifically for RMC-3943 in the context of pancreatic cancer is limited. This compound has been identified as an allosteric inhibitor of SHP2 with an IC50 of 2.19 nM in biochemical assays.[1] It has shown to inhibit pERK in PC9 non-small cell lung cancer cells with an IC50 of 35.5 nM and inhibit proliferation in SK-MEL-113 melanoma cells.[1] Given the critical role of the SHP2-RAS-MAPK signaling pathway in pancreatic cancer, this guide will provide a detailed overview of the preclinical data for a mechanistically related and extensively studied compound from Revolution Medicines, the RAS(ON) multi-selective inhibitor RMC-6236 , in pancreatic cancer. This will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

RMC-6236: A Novel Approach to Targeting RAS-Driven Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high prevalence of activating mutations in the KRAS oncogene, making the RAS signaling pathway a prime therapeutic target. RMC-6236 is an oral, potent, and selective inhibitor of the active, GTP-bound form of RAS (RAS(ON)), representing a novel therapeutic strategy for cancers driven by various RAS mutations.

Mechanism of Action

RMC-6236 functions as a "molecular glue," forming a tri-complex with RAS(ON) and cyclophilin A (CypA). This tri-complex sterically hinders the interaction of RAS(ON) with its downstream effectors, such as RAF, PI3K, and RAL-GDS, thereby inhibiting signal transduction through the MAPK and other key oncogenic pathways.

RMC-6236_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways cluster_tricomplex Inhibitory Tri-Complex RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Guanine Nucleotide Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K TriComplex RMC-6236 :: CypA :: RAS-GTP CypA Cyclophilin A (CypA) CypA->RAS_GTP RMC_6236 RMC-6236 RMC_6236->RAS_GTP RMC_6236->CypA MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TriComplex->RAF Inhibition TriComplex->PI3K

RMC-6236 forms an inhibitory tri-complex with CypA and active RAS-GTP.

Preclinical Efficacy in Pancreatic Cancer Models

Oral administration of RMC-6236 has demonstrated profound and durable tumor regressions in cell line-derived and patient-derived xenograft models of KRAS-mutant pancreatic ductal adenocarcinoma at well-tolerated doses.

Quantitative Data Summary

While specific numerical data from preclinical studies are not extensively published, the qualitative outcomes have been described as significant.

Model Type Cancer Type Key Findings Reference
Cell Line-Derived Xenograft (CDX)KRAS-Mutant Pancreatic Ductal AdenocarcinomaProfound and durable tumor regressions
Patient-Derived Xenograft (PDX)KRAS-Mutant Pancreatic Ductal AdenocarcinomaProfound and durable tumor regressions

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of RMC-6236 are proprietary to Revolution Medicines. However, based on standard practices in preclinical oncology research, the key experiments likely involved the following methodologies.

Cell Viability and Proliferation Assays
  • Objective: To determine the in vitro potency of RMC-6236 against pancreatic cancer cell lines with various KRAS mutations.

  • Methodology: Pancreatic cancer cell lines would be seeded in 96-well plates and treated with a concentration range of RMC-6236. Cell viability would be assessed after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) values would then be calculated.

Western Blotting for Pathway Modulation
  • Objective: To confirm the mechanism of action of RMC-6236 by assessing the phosphorylation status of key downstream effectors in the RAS signaling pathway.

  • Methodology: Pancreatic cancer cells would be treated with RMC-6236 for a specified duration. Cell lysates would be collected, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of proteins such as ERK, AKT, and S6. Detection would be achieved using chemiluminescence.

Experimental_Workflow_Western_Blot start Pancreatic Cancer Cell Culture treatment Treat with RMC-6236 (or vehicle control) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibodies (e.g., p-ERK, ERK) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

A typical experimental workflow for Western blot analysis.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy and tolerability of RMC-6236 in a living organism.

  • Methodology:

    • Tumor Implantation: Human pancreatic cancer cells or fragments from a patient's tumor (PDX) are implanted subcutaneously into immunocompromised mice.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment and control groups.

    • Dosing: RMC-6236 is administered orally at various doses and schedules. The control group receives a vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing tumor growth between the treated and control groups (e.g., tumor growth inhibition).

Conclusion

While specific preclinical data on this compound in pancreatic cancer remains limited in the public domain, the extensive investigation of the mechanistically related RAS(ON) inhibitor, RMC-6236, provides a strong rationale for targeting the RAS pathway in this disease. The preclinical data for RMC-6236 demonstrates significant anti-tumor activity in pancreatic cancer models, supporting its ongoing clinical development. Further research and publication of data on SHP2 inhibitors like this compound will be valuable in fully elucidating their therapeutic potential in pancreatic cancer.

References

A Tale of Two Mechanisms: A Technical Guide to RMC-3943 and the Tri-Complex Inhibition of Oncogenic RAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two distinct and innovative approaches to cancer therapy that, while both associated with the "RMC" nomenclature from Revolution Medicines, operate through fundamentally different mechanisms. We will first elucidate the role of RMC-3943 as an allosteric inhibitor of the SHP2 phosphatase. Subsequently, we will delve into the novel strategy of tri-complex formation , exemplified by molecules like RMC-6291 , which targets the active, GTP-bound state of oncogenic KRAS.

Part 1: this compound - An Allosteric Inhibitor of SHP2

This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade.[1] Dysregulation of the SHP2 pathway is implicated in various cancers.

Mechanism of Action

This compound functions by binding to an allosteric site on the SHP2 protein, stabilizing it in a closed, inactive conformation. This prevents the phosphatase from becoming activated and subsequently dephosphorylating its downstream targets, thereby inhibiting the propagation of oncogenic signals.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayFull-length SHP22.19 nM
Cellular Assay (pERK)PC9 cells35.5 nM

Table 1: In vitro and cellular potency of this compound. Data sourced from MedChemExpress.[1]

Signaling Pathway and Inhibition Point

The following diagram illustrates the SHP2 signaling pathway and the point of intervention by this compound.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF activity RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes GDP->GTP exchange RMC3943 This compound RMC3943->SHP2_inactive Allosteric Inhibition

SHP2 signaling pathway and this compound inhibition.
Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on SHP2 enzymatic activity.

Objective: To determine the IC50 value of this compound against purified SHP2 protein.

Materials:

  • Recombinant full-length SHP2 protein.

  • A dually phosphorylated peptide substrate (e.g., derived from IRS-1).

  • A fluorescent phosphatase substrate (e.g., DiFMUP).

  • Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT).

  • This compound serially diluted in DMSO.

  • 384-well assay plates.

  • A fluorescence plate reader.

Procedure:

  • SHP2 enzyme is pre-incubated with the phosphorylated peptide to ensure activation.

  • Serial dilutions of this compound are added to the wells of the assay plate.

  • The activated SHP2 enzyme solution is added to the wells and incubated with the compound.

  • The enzymatic reaction is initiated by the addition of the fluorescent substrate.

  • The fluorescence intensity is measured kinetically over time.

  • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

This assay assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of a downstream effector, ERK.

Objective: To determine the effect of this compound on ERK phosphorylation in a relevant cancer cell line.

Materials:

  • Cancer cell line with a SHP2-dependent signaling pathway (e.g., PC9).

  • Cell culture reagents.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated ERK (pERK) and total ERK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cells are seeded and allowed to adhere overnight.

  • Cells are treated with a dose-range of this compound for a specified time.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies for pERK and total ERK.

  • The membrane is washed and incubated with the HRP-conjugated secondary antibody.

  • The chemiluminescent signal is detected, and band intensities are quantified.

  • The ratio of pERK to total ERK is calculated and normalized to the vehicle control to assess the extent of inhibition.

Part 2: Tri-Complex Formation - A Novel Approach to Inhibit Oncogenic RAS

A groundbreaking strategy for targeting the active, GTP-bound "ON" state of RAS involves the formation of a ternary complex, or "tri-complex." This approach is exemplified by molecules such as RMC-6291, which are designed to inhibit KRAS G12C.[2][3]

Mechanism of Action

These inhibitors act as "molecular glues." The small molecule first binds to an abundant intracellular chaperone protein, cyclophilin A (CypA).[2][4] This binary complex of the inhibitor and CypA then presents a new surface that selectively recognizes and binds to the active, GTP-bound form of the target RAS protein (RAS(ON)).[2][5] The formation of this stable tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.[5][6] For covalent inhibitors like RMC-6291, a covalent bond is formed with the mutant cysteine residue of KRAS G12C, leading to irreversible inhibition.[2][6]

Quantitative Data

The binding affinities and inhibitory concentrations for these tri-complex forming molecules are key parameters in their development.

MoleculeAssay TypeTargetValue
RMC-4998Biophysical Assay (Binary Complex)CypAKd = 1.09 µM
RMC-6291KRAS-RAF RBD Disruption Assay (IC50)KRAS G12CPotent inhibition noted
RMC-6291Cellular Viability Assay (IC50)NCI-H358 cellsPotent inhibition noted

Table 2: Quantitative data for RAS(ON) tri-complex inhibitors. Data for RMC-4998 sourced from a 2023 Nature publication.[7] RMC-6291 data qualitatively described as potent in a 2025 Journal of Medicinal Chemistry publication.[2]

Tri-Complex Formation and Signaling Blockade

The following diagram illustrates the mechanism of tri-complex formation and the subsequent inhibition of downstream signaling.

TriComplex_Formation cluster_cell Cellular Environment Inhibitor RMC-6291 CypA Cyclophilin A (CypA) Inhibitor->CypA Binding Binary_Complex Binary Complex (RMC-6291 + CypA) Inhibitor->Binary_Complex CypA->Binary_Complex RAS_ON KRAS G12C (ON) (GTP-bound) Binary_Complex->RAS_ON Binding Tri_Complex Inactive Tri-Complex (CypA-RMC-6291-KRAS) Binary_Complex->Tri_Complex RAS_ON->Tri_Complex Effector Downstream Effector (e.g., RAF) RAS_ON->Effector Interaction Tri_Complex->Effector Steric Hindrance Signaling Oncogenic Signaling Effector->Signaling

Mechanism of RAS(ON) tri-complex inhibition.
Experimental Protocols

TR-FRET assays are commonly used to study the formation of the tri-complex and its ability to disrupt the interaction between RAS and its effectors.

Objective: To quantify the formation of the CypA:Inhibitor:RAS tri-complex or the disruption of the RAS:Effector interaction.

Materials:

  • Purified, tagged proteins: e.g., His-tagged CypA, GST-tagged RAS, and a fluorescently labeled effector protein (like the RAS-binding domain of RAF).

  • Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium).

  • Fluorescently labeled anti-tag antibody (e.g., anti-GST-d2).

  • Tri-complex inhibitor.

  • Assay buffer and microplates.

  • TR-FRET plate reader.

Procedure for Tri-Complex Formation:

  • His-CypA, GST-RAS, and the inhibitor are incubated together.

  • Anti-His-Europium and anti-GST-d2 antibodies are added.

  • If a tri-complex forms, the Europium donor and d2 acceptor are brought into close proximity, generating a FRET signal.

  • The signal is measured over a range of inhibitor concentrations.

Procedure for RAS:Effector Disruption:

  • GST-RAS and the fluorescently labeled effector are incubated with varying concentrations of the inhibitor and CypA.

  • Anti-GST-Europium is added.

  • In the absence of the inhibitor, RAS binds the effector, bringing the Europium donor and the fluorescent label on the effector close, resulting in a FRET signal.

  • The tri-complex forming inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

The NanoBRET™ assay allows for the real-time monitoring of tri-complex formation within a cellular environment.

Objective: To measure the formation and stability of the tri-complex in live cells.

Principle: One protein (e.g., RAS) is tagged with NanoLuc® luciferase (the energy donor), and another (e.g., CypA) is tagged with HaloTag®, which is labeled with a fluorescent ligand (the energy acceptor). The formation of the tri-complex, facilitated by the inhibitor, brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

Procedure:

  • Cells are co-transfected with plasmids encoding the NanoLuc®-RAS and HaloTag®-CypA fusion proteins.

  • The cells are treated with the HaloTag® fluorescent ligand.

  • The tri-complex forming inhibitor is added at various concentrations.

  • The NanoBRET™ substrate is added, and both donor and acceptor emission signals are measured.

  • The BRET ratio is calculated, which is proportional to the extent of tri-complex formation.

This guide has delineated the distinct yet equally significant mechanisms of this compound and the RAS(ON) tri-complex inhibitors. A thorough understanding of these differing modes of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for RMC-3943 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

RMC-3943 is a hypothetical, potent, and selective small molecule inhibitor targeting the activated, GTP-bound state of RAS (RAS(ON)). This mechanism is analogous to the tri-complex inhibitors developed by Revolution Medicines, such as RMC-6236 and RMC-6291.[1][2][3] These inhibitors function by forming a ternary complex with an intracellular chaperone protein, cyclophilin A (CypA), and RAS(ON), which sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][2] Preclinical evaluation of such compounds in mouse xenograft models is a critical step in determining their anti-tumor efficacy and tolerability in vivo.[4][5][6]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in mouse xenograft models. The detailed protocols for cell culture, tumor implantation, drug administration, and endpoint analysis are designed to ensure robust and reproducible results. The provided data tables and diagrams serve as a guide for data presentation and for understanding the experimental workflow and mechanism of action.

Mechanism of Action of this compound

This compound is designed to selectively bind to the active RAS(ON) protein. It enters the cell and forms a binary complex with the abundant intracellular protein, cyclophilin A (CypA). This this compound-CypA complex then has a high affinity for the GTP-bound conformation of RAS. Upon binding, it forms a stable tri-complex that physically prevents RAS from engaging with its downstream effectors, such as RAF, PI3K, and RAL-GDS. This leads to the suppression of the MAPK and PI3K-AKT signaling pathways, resulting in reduced cell proliferation and tumor growth.[1][2]

RMC_3943_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS 2. Recruitment GrowthFactor Growth Factor GrowthFactor->RTK 1. Activation RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Loading RAS_GTP->RAS_GDP GTP Hydrolysis TriComplex This compound-CypA-RAS(ON) Tri-Complex (Inactive) RAS_GTP->TriComplex 4. Sequesters RAS(ON) RAF RAF RAS_GTP->RAF 5. Downstream Signaling PI3K PI3K RAS_GTP->PI3K SOS->RAS_GDP GEF Activity GAP GAP GAP->RAS_GTP RMC_3943 This compound CypA Cyclophilin A (CypA) RMC_3943->CypA 3. Forms Binary Complex CypA->TriComplex TriComplex->RAF 6. Blocks Interaction TriComplex->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Cell Line Selection and Culture

For establishing a xenograft model to test a RAS(ON) inhibitor, it is crucial to select a cancer cell line with a known RAS mutation (e.g., KRAS G12C, G12D, G12V) that is sensitive to the inhibitor. It is recommended to perform in vitro studies to confirm the IC50 of this compound on the selected cell line prior to in vivo studies.

Protocol for Cell Culture:

  • Culture the selected cancer cell line (e.g., human pancreatic cancer line MIA PaCa-2, KRAS G12C) in the recommended medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • Prior to implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Keep the cell suspension on ice.

Mouse Xenograft Model Establishment

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol for Tumor Implantation:

  • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation).

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 25-gauge needle.

  • Monitor the animals for tumor growth.

This compound Administration and Monitoring

Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).

  • Administer this compound orally (e.g., by gavage) at the predetermined doses (e.g., 10, 30, and 100 mg/kg) once daily.

  • The control group should receive the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Dosing 6. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Termination 8. Study Termination Monitoring->Termination Endpoint criteria met Tumor_Harvest 9. Tumor & Tissue Harvest Termination->Tumor_Harvest PK_PD 10. PK/PD Analysis (Western, IHC) Tumor_Harvest->PK_PD Data_Analysis 11. Statistical Analysis of Efficacy & Toxicity PK_PD->Data_Analysis

Figure 2. Experimental workflow for the mouse xenograft study.

Data Presentation

Quantitative data from the xenograft study should be summarized in tables for clear comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Number of Animals (n)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control0101450 ± 150--
This compound1010870 ± 11040<0.05
This compound3010435 ± 8570<0.01
This compound10010145 ± 4090<0.001

Table 2: Tolerability of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Body Weight Change at Day 21 (%) ± SEMNumber of Treatment-Related Deaths
Vehicle Control0+5.2 ± 1.50
This compound10+4.8 ± 1.80
This compound30+1.5 ± 2.10
This compound100-3.7 ± 2.50

Table 3: Pharmacodynamic Analysis of this compound in Tumor Tissues

Treatment GroupDose (mg/kg)Relative p-ERK Expression (%) ± SEMRelative p-AKT Expression (%) ± SEM
Vehicle Control0100 ± 12100 ± 15
This compound3035 ± 845 ± 10
This compound10012 ± 518 ± 7

Conclusion

These application notes provide a detailed protocol for the in vivo evaluation of the hypothetical RAS(ON) inhibitor this compound in a mouse xenograft model. Adherence to these methodologies will facilitate the generation of robust and reproducible data to assess the anti-tumor efficacy, tolerability, and pharmacodynamic effects of this compound, thereby supporting its further preclinical and clinical development.

References

Application Notes and Protocols: RMC-3943 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-3943 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that plays a key role in activating the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer. As a monotherapy, SHP2 inhibition has shown promise; however, its true potential may lie in combination with other targeted therapies to overcome adaptive resistance mechanisms.

These application notes provide an overview of preclinical data and detailed protocols for investigating this compound in combination with other anticancer agents. The data presented is primarily based on studies with RMC-4630, a closely related and well-characterized SHP2 inhibitor from Revolution Medicines. Given the similar mechanism of action, these findings provide a strong rationale and a methodological framework for evaluating this compound combinations.

Key Combination Strategies and Preclinical Rationale

The primary rationale for combining this compound with other targeted therapies is to create a more profound and durable anti-tumor response by co-targeting key nodes in oncogenic signaling pathways, thereby preventing or overcoming resistance.

  • Combination with MEK Inhibitors (e.g., Cobimetinib): Inhibition of MEK, a downstream effector in the RAS-MAPK pathway, often leads to feedback reactivation of the pathway through upstream signaling. SHP2 inhibition can block this reactivation, leading to a synergistic anti-tumor effect.[1][2][3][4]

  • Combination with KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): While KRAS G12C inhibitors are effective, resistance can emerge through various mechanisms, including the activation of wild-type RAS or other RAS isoforms. SHP2 inhibition can suppress this adaptive resistance.[5][6][7][8]

  • Combination with mTORC1 Inhibitors: The PI3K-AKT-mTOR pathway is another critical signaling cascade in cancer. Dual inhibition of SHP2 and mTORC1 can lead to enhanced anti-tumor activity, particularly in tumors with co-mutations in the RAS and mTOR pathways.

  • Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1): SHP2 is implicated in regulating the immune response.[9] Its inhibition can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint blockade.[9]

Preclinical Data Summary (Based on RMC-4630)

The following tables summarize representative preclinical data for the SHP2 inhibitor RMC-4630 in combination with other targeted agents. These data illustrate the potential for synergistic or enhanced anti-tumor activity.

Table 1: In Vitro Combination Activity of RMC-4630

Cancer TypeCell LineCombination AgentDosingResultReference
KRAS-mutant NSCLCNCI-H358Cobimetinib (MEK inhibitor)IntermittentIncreased tumor regressions compared to single agents[10]
KRAS G12C NSCLC-Sotorasib (KRAS G12C inhibitor)-Promising and durable clinical activity in inhibitor-naïve patients[11]
KRAS G12C Colorectal Cancer-Adagrasib (KRAS G12C inhibitor)-Enhanced anti-tumor activity[12]
Triple-Negative Breast CancerVariousTrametinib (MEK inhibitor)20 nMOvercame feedback-induced pERK rebound and suppressed growth[1]

Table 2: In Vivo Combination Activity of RMC-4630 in Xenograft Models

Tumor ModelCombination AgentRMC-4630 DosingCombination Agent DosingOutcomeReference
KRAS G12C NSCLC XenograftCobimetinibLow dosesLow dosesMarkedly increased number and depth of tumor regressions[10]
KRAS G12C NSCLC XenograftSotorasib--Enhanced antitumor activity[11]
NF1-deficient MPNSTMEK inhibitor--Superior efficacy compared to MEK inhibitor alone[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the rationale for the combination strategies.

RAS_MAPK_Pathway cluster_cytoplasm Cytoplasm RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor SHP2 SHP2 RTK->SHP2 RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP RAS_GTP->RAS_GTP RAF RAF RAS_GTP->RAF GRB2_SOS->RAS_GDP SHP2->GRB2_SOS This compound Inhibition MEK MEK RAF->MEK MEK->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: RAS-MAPK signaling pathway and points of inhibition.

Combination_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., KRAS mutant) drug_treatment Treat with this compound, Combination Agent, and Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay western_blot Western Blot for Pathway Modulation (pERK, pAKT) drug_treatment->western_blot synergy_analysis Synergy Analysis (e.g., Chou-Talalay) viability_assay->synergy_analysis xenograft Establish Xenograft Model (e.g., NSCLC in nude mice) treatment_groups Treatment Groups: Vehicle, this compound, Combination Agent, Combination xenograft->treatment_groups tumor_measurement Monitor Tumor Volume and Body Weight treatment_groups->tumor_measurement tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis

Caption: Experimental workflow for evaluating this compound combinations.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., with specific RAS mutations)

  • Complete cell culture medium

  • This compound and combination agent (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. This typically involves serial dilutions of each drug individually and in combination at a fixed ratio.

  • Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours). Include wells with vehicle control (DMSO) and single-agent treatments.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[13]

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Pathway Modulation

Objective: To assess the effect of this compound combination treatment on the phosphorylation status of key proteins in the RAS-MAPK and PI3K-AKT signaling pathways.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • This compound and combination agent formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, and combination).

  • Drug Administration: Administer the treatments to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Statistically analyze the differences in tumor growth between the groups.

Conclusion

The preclinical data for SHP2 inhibitors, particularly RMC-4630, strongly support the investigation of this compound in combination with various targeted therapies. The provided protocols offer a framework for researchers to systematically evaluate the synergistic potential and mechanism of action of these combinations in both in vitro and in vivo settings. Such studies are crucial for the rational design of clinical trials and the development of more effective treatment strategies for patients with RAS-addicted cancers.

References

Application Note: Protocol for Western Blot Analysis of Downstream KRAS Signaling Following RMC-3943 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing Western blot analysis to assess the pharmacodynamic effects of RMC-3943, a putative KRAS inhibitor, on downstream signaling pathways. The focus is on the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

Introduction

KRAS is a frequently mutated oncogene that drives tumor growth in a significant portion of human cancers.[1] Constitutively active KRAS mutants lead to the aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades.[1][2][3] The development of targeted KRAS inhibitors, such as those targeting the G12C mutation, has marked a significant advancement in cancer therapy.[1] this compound is under investigation as a potential modulator of KRAS signaling.

Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in the phosphorylation status of key signaling proteins. A reduction in the phosphorylation of downstream effectors like ERK and AKT serves as a crucial biomarker for target engagement and pathway inhibition.[4] This protocol outlines the necessary steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to measure the modulation of KRAS downstream signaling.

Signaling Pathways

This compound is hypothesized to inhibit the function of oncogenic KRAS. This inhibition is expected to primarily impact the MAPK/ERK pathway and potentially the PI3K/AKT pathway. The following diagram illustrates the simplified signaling cascade.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K RMC3943 This compound RMC3943->KRAS Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation

Caption: Simplified KRAS signaling pathways and the inhibitory point of this compound.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted in the following diagram.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis A Seed KRAS-mutant cancer cells B Treat with this compound (various concentrations/times) A->B C Cell Lysis (RIPA buffer + inhibitors) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-ERK, ERK, p-AKT, AKT) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Data Analysis J->K

Caption: Experimental workflow for Western blot analysis after this compound treatment.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a KRAS-mutant cancer cell line (e.g., NCI-H358 for G12C, PANC-1 for G12D) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). The treatment duration can range from a few hours to 24 hours, depending on the experimental design.[4][5]

Protein Extraction and Quantification
  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4] This is crucial for ensuring equal protein loading.

Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[4]

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-12% Bis-Tris polyacrylamide gel.[4]

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.[4]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Data Analysis:

    • Prepare an enhanced chemiluminescent (ECL) substrate and apply it to the membrane.[4][6]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[4]

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the densitometry results.

Treatment Groupp-ERK / Total ERK (Fold Change vs. Vehicle)p-AKT / Total AKT (Fold Change vs. Vehicle)
Vehicle (DMSO)1.001.00
This compound (Conc. 1)ValueValue
This compound (Conc. 2)ValueValue
This compound (Conc. 3)ValueValue
  • Values to be determined from experimental data.

  • Data should be represented as mean ± standard deviation from at least three independent experiments.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inefficient protein transferConfirm transfer with Ponceau S staining.
Low antibody concentrationOptimize antibody dilution.
Inactive ECL substrateUse fresh substrate.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease antibody concentration.
Insufficient washingIncrease the number or duration of wash steps.[4]
Inconsistent loading Inaccurate protein quantificationRe-quantify protein concentrations using a reliable method like BCA.[4]
Pipetting errorsUse calibrated pipettes and ensure careful loading.[4]

References

Application of RMC-3943 in Lung Adenocarcinoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-3943 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth signaling pathways, particularly the RAS-mitogen-activated protein kinase (MAPK) cascade. In lung adenocarcinoma, mutations in genes such as KRAS and EGFR are common, leading to constitutive activation of the RAS-MAPK pathway and driving tumor growth. By inhibiting SHP2, this compound can attenuate this signaling and inhibit the proliferation of cancer cells. This document provides an overview of the application of this compound in lung adenocarcinoma research, including its mechanism of action, experimental protocols, and available data.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[1] SHP2 is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. In lung adenocarcinoma cells with activating mutations in upstream components of this pathway (e.g., KRAS, EGFR), SHP2 activity is crucial for maintaining the high levels of ERK signaling that these tumors depend on for their growth and survival. This compound binds to a pocket on the SHP2 protein that is distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition of SHP2 leads to a reduction in phosphorylated ERK (pERK) levels and subsequent downstream effects, including decreased cell proliferation and tumor growth.[1]

SHP2_Pathway cluster_cell Lung Adenocarcinoma Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2 SHP2 RTK->SHP2 GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS (e.g., KRAS Mutant) RAF RAF RAS->RAF SHP2->RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Tumor Growth ERK->Proliferation RMC3943 This compound RMC3943->SHP2 Inhibition

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound in lung adenocarcinoma.

Data Presentation

Quantitative data for this compound in lung adenocarcinoma research is emerging. The following tables summarize the available key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
SHP2 Inhibition (Biochemical Assay)Full-length SHP2IC50 = 2.19 nM[1]
pERK InhibitionPC9 (EGFR mutant)IC50 = 35.5 nM[1]
Cell ProliferationSK-MEL-113 (Melanoma)Concentration-dependent inhibition (0-10 µM)[1]
Cell ProliferationLung Adenocarcinoma Cell LinesData not publicly available

Table 2: In Vivo Activity of SHP2 Inhibitors (RMC-4550 as a surrogate)

ModelTreatmentDosageOutcomeReference
KPARG12C Subcutaneous TumorsRMC-455030 mg/kg dailySignificant tumor growth inhibition[2]
3LL-ΔNRAS Orthotopic Lung TumorsRMC-455030 mg/kg dailyRemodeled tumor microenvironment[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lung adenocarcinoma research.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the effect of this compound on the proliferation of lung adenocarcinoma cell lines.

Cell_Viability_Workflow Start Seed Cells Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate AddReagent Add MTT or CCK-8 Reagent Incubate->AddReagent Incubate2 Incubate AddReagent->Incubate2 Measure Measure Absorbance Incubate2->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Figure 2: Workflow for the cell viability assay.

Materials:

  • Lung adenocarcinoma cell lines (e.g., A549, H1975, PC9)

  • This compound (dissolved in DMSO)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lung adenocarcinoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for pERK and Total ERK

This protocol is to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.

Materials:

  • Lung adenocarcinoma cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pERK levels to total ERK and the loading control.

Protocol 3: In Vivo Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of this compound in a lung adenocarcinoma xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Lung adenocarcinoma cell line (e.g., A549, H1975)

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of lung adenocarcinoma cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (or vehicle control) to the mice at the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for pERK). Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound represents a promising therapeutic agent for the treatment of lung adenocarcinoma, particularly in tumors with activated RAS-MAPK signaling. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, for the treatment of lung adenocarcinoma.

References

Application Notes and Protocols for the Synthesis and Evaluation of RMC-3943

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RMC-3943 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers. This compound binds to an allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. These application notes provide a detailed, though putative, method for the synthesis of this compound for research purposes, based on analogous chemical structures, along with protocols for its in vitro evaluation.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberTargetIn Vitro IC50 (nM)
This compoundC18H22Cl2N6S425.381801764-60-2SHP22.19

Experimental Protocols

Protocol 1: Putative Synthesis of this compound

The following is a proposed synthetic route for this compound based on the synthesis of structurally related allosteric SHP2 inhibitors. This protocol is intended for experienced synthetic organic chemists in a research laboratory setting. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Starting materials and reagents to be sourced from commercial suppliers.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction apparatus

  • Purification equipment (e.g., flash chromatography system, preparative HPLC)

  • Analytical instruments (e.g., NMR, LC-MS)

Putative Synthetic Scheme:

A plausible multi-step synthesis would likely involve the construction of a substituted pyrimidine (B1678525) core, followed by the introduction of the dichlorophenyl and the thio-linked piperidine (B6355638) moieties. A key step would be the formation of the carbon-sulfur bond.

Disclaimer: As the specific synthesis of this compound is not publicly available, this proposed pathway is illustrative and may require significant optimization.

Step 1: Synthesis of a Chlorinated Pyrimidine Intermediate

A suitable starting pyrimidine could be functionalized with chlorine atoms at key positions. This can often be achieved by treating the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Suzuki Coupling for Aryl Group Introduction

The dichlorophenyl group can be introduced via a Suzuki coupling reaction. The chlorinated pyrimidine intermediate would be reacted with a (2,3-dichlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

Step 3: Thiol Introduction

The thiol group can be introduced by reacting the remaining chloro-pyrimidine with a protected thiol equivalent, followed by deprotection.

Step 4: Final Coupling Reaction

The final step would involve the coupling of the thiol-pyrimidine intermediate with an appropriately functionalized piperidine derivative. This could be achieved via a nucleophilic substitution reaction. The reaction would likely be carried out in a polar aprotic solvent like DMF with a non-nucleophilic base.

Purification and Characterization:

The final product, this compound, would be purified using flash column chromatography on silica (B1680970) gel, followed by preparative HPLC if necessary. The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro SHP2 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of synthesized this compound against full-length SHP2 protein.

Materials:

  • Recombinant full-length human SHP2 protein

  • Phosphatase substrate (e.g., DiFMUP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

  • Synthesized this compound

  • Positive control SHP2 inhibitor (e.g., SHP099)

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the SHP2 enzyme and DiFMUP substrate in assay buffer to their optimal working concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.

    • Add 10 µL of the diluted SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) every minute for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Assay for pERK Inhibition

This protocol measures the ability of this compound to inhibit the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway, in a suitable cancer cell line.

Materials:

  • Cancer cell line with a relevant genetic background (e.g., PC9 cells)

  • Cell culture medium and supplements

  • Synthesized this compound

  • Growth factors (e.g., EGF) to stimulate the pathway

  • Lysis buffer

  • Primary antibodies against pERK and total ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed PC9 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with EGF for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each treatment condition.

Mandatory Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS promotes activation SHP2_active->Gab1 dephosphorylates (context-dependent) RMC3943 This compound RMC3943->SHP2_active inhibits PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT

Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow Synthesis Putative Synthesis of this compound Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification Biochemical_Assay In Vitro SHP2 Inhibition Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Assay Cell-Based pERK Inhibition Assay (Western Blot) Purification->Cell_Assay Data_Analysis Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of this compound.

References

Troubleshooting & Optimization

Overcoming RMC-3943 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential solubility issues with the allosteric SHP2 inhibitor, RMC-3943, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[3][4] By binding to an allosteric site, this compound locks the Shp2 protein in an inactive conformation, preventing its interaction with upstream signaling molecules and subsequently inhibiting the activation of RAS and the downstream MAPK cascade.[3][4]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?

Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: Exceeding the solubility limit of the compound in the final assay volume will lead to precipitation.

  • Improper Dilution Technique: Adding a concentrated DMSO stock directly to the aqueous medium without proper mixing can cause the compound to crash out of solution.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.

  • Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.

Q3: What is the recommended solvent and stock concentration for this compound?

Q4: How can I perform a solubility test for this compound in DMSO?

To determine the maximum stock concentration, add a small, pre-weighed amount of this compound to a known volume of DMSO. Vortex and/or sonicate the solution to aid dissolution. Gradually add more compound until a persistent precipitate is observed that does not dissolve with further mixing. The concentration just before precipitation is your maximum stock concentration.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous medium. The compound is crashing out of solution due to poor mixing and a rapid change in solvent polarity.1. Perform a serial dilution: Instead of a single large dilution, perform one or more intermediate dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. 2. Ensure rapid mixing: When adding the compound to the medium, vortex or gently pipette up and down immediately to ensure rapid and thorough mixing. 3. Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may also affect compound solubility.
Cloudiness or precipitate observed in the culture wells after incubation. The final concentration of this compound exceeds its solubility limit in the complete cell culture medium.1. Reduce the final concentration: Test a lower concentration range of this compound in your assay. 2. Pre-solubilize in serum-free medium: Before adding to cells, dilute this compound in serum-free medium first, and then add this solution to your cells in complete medium. 3. Consider using a solubilizing agent: In some cases, non-ionic detergents like Pluronic F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds. However, this should be tested for compatibility with your specific cell line and assay.
Variability in experimental results. Inconsistent dissolution of this compound leading to variations in the effective concentration.1. Ensure complete dissolution of the stock solution: Before each use, warm your DMSO stock to room temperature and vortex thoroughly to ensure the compound is fully dissolved. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid potential degradation or precipitation over time.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

Parameter Value Assay Condition Reference
IC₅₀ (SHP2, biochemical assay) 2.19 nMInhibition of full-length SHP2[1][2]
IC₅₀ (pERK, cellular assay) 35.5 nMPC9 cells[1][2]
Effective Concentration (Cell Proliferation) 0-10 µMSK-MEL-113 cells, 7-day incubation[1][2]

Experimental Protocol: Solubilization and Dilution of this compound for Cell-Based Assays

This protocol provides a recommended procedure for preparing this compound solutions for in vitro experiments to minimize solubility issues.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (serum-free and complete)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 425.38 g/mol .

    • Calculate the volume of DMSO required to make a 10 mM stock solution.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions in Pre-warmed Medium:

    • Before treating your cells, prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) serum-free cell culture medium. For example, to achieve a final concentration of 10 µM, you could make a 1:100 intermediate dilution of the 10 mM stock to get a 100 µM solution.

    • Crucially, add the DMSO stock to the medium while gently vortexing to ensure rapid dispersal.

  • Prepare Final Working Concentrations:

    • From the intermediate dilution, perform serial dilutions in pre-warmed complete cell culture medium to achieve your desired final concentrations for the experiment.

    • Ensure the final DMSO concentration in your cell culture wells is kept constant across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).

Visualizations

Signaling Pathway

RMC3943_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_ras_mapk RAS-MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP/GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS_GDP Promotes Activation RMC3943 This compound RMC3943->SHP2_active Inhibition RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation RMC3943_Solubilization_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Completely Dissolve add_dmso->dissolve stock 4. 10 mM Stock Solution (Store at -20°C / -80°C) dissolve->stock intermediate_dilution 5. Prepare Intermediate Dilution in Pre-warmed (37°C) Serum-Free Medium stock->intermediate_dilution final_dilution 6. Prepare Final Dilutions in Pre-warmed (37°C) Complete Medium intermediate_dilution->final_dilution add_to_cells 7. Add to Cells final_dilution->add_to_cells end End add_to_cells->end

References

Troubleshooting RMC-3943 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RMC-3943. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary mechanism of action is the inhibition of the CDK9/Cyclin T1 complex, a key component of the Positive Transcription Elongation Factor b (P-TEFb). By inhibiting P-TEFb, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a blockage in transcriptional elongation of many short-lived proteins, including key oncogenes like MYC.

Q2: What are the known or potential off-target effects of this compound?

While this compound is highly selective for CDK9, off-target effects can occur, particularly at higher concentrations. The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[1] Potential off-target kinases include other members of the CDK family, such as CDK2 and CDK7, due to sequence and structural homology in the ATP-binding site. High concentrations of this compound may lead to the engagement of these lower-affinity kinases.[1]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of results. A multi-faceted approach is recommended:[1]

  • Dose-Response Analysis: Perform experiments across a wide range of concentrations to identify the lowest effective concentration that inhibits the primary target without causing excessive toxicity or engaging off-targets.[1][2]

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for solvent effects.

    • Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor against the same primary target (CDK9) to confirm that the observed phenotype is due to on-target inhibition.[1]

  • Genetic Validation: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down CDK9.[1] If the phenotype from the genetic knockdown is consistent with the phenotype from this compound treatment, it strongly supports an on-target mechanism.[1]

Q4: What are the recommended working concentrations for this compound?

The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. It is strongly recommended to perform a dose-response curve to determine the IC50 value for CDK9 inhibition in your specific system. As a starting point, concentrations ranging from 10 nM to 1 µM are often used. Always aim to use the lowest concentration that achieves the desired on-target effect to minimize the risk of off-target activity.[1][2]

This compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target (CDK9) and key potential off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.[2]

Kinase TargetIC50 (nM)Selectivity (Fold vs. CDK9)
CDK9 5 1x
CDK225050x
CDK7800160x
GSK3β>10,000>2000x
ROCK1>10,000>2000x

Note: IC50 values are representative and may vary depending on assay conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cellular Phenotype Observed
  • Problem: You observe a phenotype (e.g., increased proliferation, differentiation) that is contrary to the expected outcome of CDK9 inhibition (e.g., apoptosis, cell cycle arrest).

  • Possible Cause: This could be due to the inhibition of an off-target kinase that has an opposing biological function or the disruption of a negative feedback loop.[1] Pathway cross-talk can also lead to downstream effects on other signaling pathways that might be mistaken for direct off-target effects.[1]

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Validate with a Structurally Unrelated CDK9 Inhibitor: Test another CDK9 inhibitor with a different chemical scaffold.If the unexpected phenotype persists, it is more likely an on-target effect of CDK9 inhibition in your specific cell model. If the phenotype is not replicated, it suggests an off-target effect of this compound.
2. Perform Genetic Knockdown of CDK9: Use siRNA or CRISPR to specifically deplete CDK9.If the genetic knockdown reproduces the effects of this compound, the phenotype is on-target. If not, an off-target effect is likely.[1]
3. Conduct a Kinome-Wide Selectivity Screen: Use a commercial service to profile this compound against a large panel of kinases.[2]This will provide a comprehensive list of potential off-target kinases that are inhibited at the concentrations used in your experiment.[2]
Issue 2: High Levels of Cytotoxicity at Expected Effective Concentrations
  • Problem: You observe significant cell death even at concentrations where this compound should be selectively inhibiting CDK9.

  • Possible Cause: The inhibitor may have potent off-target effects on kinases that are essential for cell survival.[1] Alternatively, the cell line may be exceptionally sensitive to the inhibition of transcriptional elongation.

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Titrate Inhibitor Concentration: Perform a detailed dose-response curve to find the lowest effective concentration that inhibits CDK9 phosphorylation (e.g., on RNA Pol II) without causing excessive toxicity.[1]Identification of a therapeutic window where on-target effects can be studied without widespread cell death.
2. Analyze Apoptosis Markers: Use assays like Annexin V staining or Caspase-3 cleavage analysis by Western blot.Confirmation of whether the observed cell death is apoptotic, which can help elucidate the underlying mechanism.[1]
3. Test in Multiple Cell Lines: Compare the cytotoxic effects of this compound across different cell lines.This helps to distinguish between general off-target toxicity and effects that are specific to a particular cellular context.[2]
Issue 3: Inconsistent Results or Lack of On-Target Effect
  • Problem: You see high variability in your results, or you fail to see inhibition of downstream markers of CDK9 activity (e.g., decreased MYC protein levels).

  • Possible Cause: This could be due to issues with compound stability, solubility, or experimental setup. In a cellular context, the high intracellular concentration of ATP can also reduce the apparent potency of an ATP-competitive inhibitor compared to in vitro assays.[3]

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Check Compound Solubility and Stability: Visually inspect for compound precipitation in your media. Prepare fresh stock solutions.Prevention of non-specific effects caused by compound precipitation and ensures accurate dosing.[3]
2. Optimize Assay Conditions: Ensure that the ATP concentration in biochemical assays is appropriate (ideally near the Km for the enzyme) to get a true measure of potency.[4][5]More consistent and reliable IC50 values.
3. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CDK9 inside the cell.[6]Direct evidence that the drug is reaching and engaging its intended target in a physiological context.[6]

Experimental Protocols

Protocol 1: Western Blotting for CDK9 Target Modulation

Objective: To assess the on-target activity of this compound by measuring the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) and the levels of the downstream protein MYC.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 6-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on an 8-12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-RNAPII Ser2, anti-MYC, anti-Actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against CDK9 and other kinases.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.[6]

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate for the kinase, and the diluted this compound.[6]

  • Enzyme Addition: Add the purified recombinant kinase (e.g., CDK9/Cyclin T1) to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding a solution of MgCl2 and ATP. For selectivity profiling, it is recommended to use an ATP concentration that is close to the Km of each respective kinase.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Detection: Stop the reaction and measure kinase activity. The detection method can vary (e.g., radiometric using [γ-³³P]ATP, fluorescence-based, or luminescence-based).[7]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Caption: On-target and potential off-target pathways of this compound.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed step1 Is the phenotype reproducible with a structurally different CDK9 inhibitor? start->step1 step2 Does genetic knockdown of CDK9 (siRNA/CRISPR) replicate the phenotype? step1->step2  Yes res2 Likely Off-Target Effect: Phenotype is specific to This compound. step1->res2 No   res1 Likely On-Target Effect: Phenotype is specific to CDK9 inhibition in this context. step2->res1  Yes step2->res2 No   action1 Proceed with further investigation of CDK9 biology. res1->action1 action2 Perform kinome profiling to identify specific off-targets. res2->action2 Validation_Logic cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach rmc This compound pheno_pharma Observed Phenotype rmc->pheno_pharma other_inhib Structurally Different CDK9 Inhibitor other_inhib->pheno_pharma conclusion High Confidence On-Target Effect pheno_pharma->conclusion 一致 (Consistent) sirna CDK9 siRNA pheno_genetic Observed Phenotype sirna->pheno_genetic crispr CDK9 CRISPR KO crispr->pheno_genetic pheno_genetic->conclusion 一致 (Consistent)

References

Technical Support Center: Optimizing RMC-3943 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RMC-3943 for maximum efficacy in preclinical experiments. This guide includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation to ensure the successful and reproducible application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C.[1][2][3] The KRAS G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is a key driver in several cancers.[1][4] this compound works by irreversibly binding to this mutant cysteine residue.[1][2] This action locks the KRAS G12C protein in an inactive, GDP-bound state, which in turn blocks downstream signaling through critical pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1][5] The inhibitor's specificity for the G12C mutant cysteine, which is not present in wild-type KRAS, limits off-target effects.[2][6]

Q2: How should I determine the optimal in vitro concentration of this compound for my experiments?

A2: The optimal in vitro concentration of this compound is dependent on the specific cell line and the duration of the assay. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell model.[5] A typical starting concentration range for initial cell viability experiments is from 1 nM to 10 µM.[5] For long-term continuous exposure studies, a starting concentration at or slightly above the 72-hour IC50 value may be appropriate, though lower concentrations might be necessary to minimize toxicity over extended periods.[7]

Q3: What are the key downstream biomarkers to assess the activity of this compound?

A3: The most direct and reliable biomarker for assessing this compound activity is the phosphorylation level of ERK (p-ERK), a key downstream protein in the MAPK pathway.[5] A significant, dose-dependent decrease in p-ERK levels following treatment indicates successful target engagement and pathway inhibition.[5] This can be effectively measured using Western blotting. Additionally, monitoring the phosphorylation of S6 (p-S6), a downstream effector of the PI3K-AKT-mTOR pathway, can also provide valuable insights into the inhibitor's effects.[5]

Q4: Why might the potency of this compound decrease when moving from 2D to 3D cell culture models?

A4: It is a common observation that inhibitors show reduced potency in 3D models like spheroids or organoids compared to 2D monolayers.[8] This can be attributed to several factors:

  • Limited Drug Penetration: The dense, multi-layered structure of 3D models can physically impede the diffusion of this compound, preventing it from reaching all the cancer cells effectively.[8]

  • Altered Cellular States: Cells grown in 3D cultures often have different proliferation rates, metabolic activity, and gene expression profiles compared to those in 2D, which can alter their sensitivity to the drug.[8]

  • Upregulation of Resistance Pathways: The 3D microenvironment can induce signaling pathways associated with drug resistance.[8]

Q5: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?

A5: Cancer cells can develop resistance to KRAS G12C inhibitors through several mechanisms:

  • Reactivation of the MAPK Pathway: Despite initial suppression, the MAPK pathway can be reactivated through feedback mechanisms.[9]

  • Activation of Bypass Pathways: Cells may activate alternative signaling routes, such as the PI3K-AKT-mTOR pathway, to bypass their dependency on KRAS signaling for survival and proliferation.[9]

  • Secondary KRAS Mutations: New mutations can arise in the KRAS gene that prevent the effective binding of the inhibitor.[5]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway, diminishing the inhibitor's effectiveness.[9]

Data Presentation

This compound (Sotorasib) IC50 Values in KRAS G12C Mutant Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various KRAS G12C mutant cancer cell lines, as determined by cell viability assays after 72 hours of treatment.

Cell LineCancer TypeThis compound (Sotorasib) IC50 (µM)
NCI-H358Non-Small Cell Lung Cancer~0.006[3]
MIA PaCa-2Pancreatic Cancer~0.009[3]
H23Non-Small Cell Lung Cancer0.6904[3]
SW1573Non-Small Cell Lung CancerMore resistant than H23[10]

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific assay used.[8] Non-KRAS G12C cell lines are generally insensitive to this compound, with IC50 values often greater than 7.5 µM.[3]

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors (MAPK Pathway) Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (impaired by G12C) RAF RAF KRAS_GTP->RAF RMC_3943 This compound RMC_3943->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

This compound inhibits the KRAS G12C signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Seed KRAS G12C mutant cells in 96-well plates B 2. Allow cells to attach (Incubate for 24 hours) A->B C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells with this compound (include vehicle control) C->D E 5. Incubate for desired period (e.g., 72 hours) D->E F 6. Assess cell viability (e.g., MTT or CellTiter-Glo assay) E->F G 7. Measure absorbance or luminescence F->G H 8. Analyze data: Plot dose-response curve and calculate IC50 G->H

Workflow for determining this compound IC50 via cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol describes a method to determine the IC50 value of this compound using a common colorimetric assay (MTT) that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. A common starting range is 10 µM down to 1 nM.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (<0.5%) to prevent solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation:

    • Incubate the treated plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.[11]

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[11]

Protocol 2: Western Blot for p-ERK Analysis

This protocol details the steps to assess the phosphorylation status of ERK, a key biomarker of this compound activity.

Materials:

  • KRAS G12C mutant cells

  • 6-well plates

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Digital imaging system

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[12]

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, or 24 hours).[12]

  • Protein Lysate Preparation:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[12]

    • Add lysis buffer with inhibitors to each well, scrape the cells, and transfer the lysate to pre-chilled tubes.[12]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation and Gel Electrophoresis:

    • Mix equal amounts of protein (20-30 µg) from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes.[12]

    • Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[12]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle rocking.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.[13]

    • Wash the membrane three times with TBST for 10 minutes each.[13]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Wash the membrane again as in step 5.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[12]

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.[8]

Troubleshooting Guides

Troubleshooting_Guide Start Start: No or low efficacy observed in a KRAS G12C mutant cell line Q1 Question Is the KRAS G12C mutation status of the cell line confirmed? Start->Q1 A1_Yes Action Assess downstream pathway activation (p-ERK) via Western Blot. Q1:s->A1_Yes Yes A1_No Action Verify cell line identity via STR profiling and confirm mutation status. Q1:s->A1_No No Q2 Question Is p-ERK still high after treatment? A1_Yes:s->Q2 A2_Yes Possible Causes 1. Suboptimal drug concentration/incubation time. 2. Intrinsic resistance (e.g., bypass pathways). 3. Inhibitor instability. Q2:s->A2_Yes Yes A2_No Action Phenotype may be independent of MAPK pathway. Investigate other endpoints (e.g., apoptosis, cell cycle). Q2:s->A2_No No Q3 Troubleshooting Steps for High p-ERK Perform a dose-response and time-course experiment (e.g., 1, 6, 24h). Prepare fresh drug dilutions. Test a more sensitive cell line as a positive control. A2_Yes:s->Q3

Troubleshooting workflow for low efficacy of this compound.

Q: I am not observing a dose-dependent effect on cell viability. What could be wrong?

A: This issue can arise from several factors:

  • Inhibitor Instability or Incorrect Concentration: Ensure that this compound stock solutions are stored correctly and that fresh dilutions are prepared for each experiment.[8] Confirm the concentration of your stock solution.

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance to this compound.[8] Consider using a more sensitive KRAS G12C mutant cell line (e.g., NCI-H358) as a positive control.[8]

  • Incorrect Concentration Range: You may be testing a range of concentrations that is too narrow or not centered around the IC50. Test a wider range of concentrations (e.g., from 0.1 nM to 50 µM).[8]

Q: My IC50 values are significantly different from published data. Why?

A: Discrepancies in IC50 values are common and can be due to variations in experimental protocols.[8]

  • Cell Culture Conditions: Differences in cell line passage number, cell density at the time of treatment, and media supplements can all influence cellular response.[8] It is crucial to standardize these conditions.

  • Assay-Specific Variability: The type of viability assay used (e.g., MTT vs. CellTiter-Glo) and the incubation time with the inhibitor can affect the apparent IC50.[8] Ensure your assay readout is within the linear range.

  • Cell Line Identity: Verify the identity of your cell line via STR profiling to ensure it has not been misidentified or contaminated.[8]

Q: My Western blots show weak or no signal for phosphorylated proteins like p-ERK.

A: This is a common technical issue in Western blotting.

  • Suboptimal Antibody Concentration: The primary antibody dilution may need optimization. Perform a titration to find the optimal concentration.[8]

  • Insufficient Protein Loading: Ensure that equal amounts of protein are loaded in each lane. Use a total protein stain or a housekeeping protein to verify even loading.[8]

  • Phosphatase Activity: Phosphatases in your sample can dephosphorylate your target protein. Always use fresh lysis buffer that contains a cocktail of phosphatase inhibitors.[8]

  • Rapid Pathway Reactivation: The MAPK pathway can sometimes reactivate quickly after initial inhibition.[9] Try analyzing p-ERK at earlier time points (e.g., 30 minutes, 1 hour, 2 hours) after treatment.[5]

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RMC-3943

Initial Search Report: We regret to inform you that a thorough search of publicly available scientific literature, clinical trial databases, and other relevant resources has yielded no specific information for a compound designated "this compound."

This could be for several reasons:

  • The compound name may be a typographical error.

  • "this compound" could be a very new or internal preclinical designation that has not yet been publicly disclosed.

  • The information may be proprietary and not in the public domain.

Without any data on the mechanism of action, cellular targets, or observed toxicities of this compound, it is not possible to provide a scientifically accurate or helpful guide on mitigating its potential cytotoxicity in normal cells.

Recommendation: We advise you to please verify the compound's name and designation. Should you have the correct identifier, we would be pleased to conduct a new search and provide the detailed technical support you have requested.

To illustrate the type of information we can provide once the correct compound is identified, we have created a sample troubleshooting guide based on a hypothetical anti-cancer agent, "Compound-X," that targets rapidly dividing cells. This example is for demonstrative purposes only and should not be applied to any specific experimental work.

Sample Technical Support Center: Compound-X

This is a hypothetical example to demonstrate the format and content of our technical support resources.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Compound-X?

A1: Compound-X is a novel small molecule inhibitor that targets a key enzyme involved in DNA replication. By inhibiting this enzyme, Compound-X preferentially induces cell cycle arrest and apoptosis in rapidly dividing cells.

Q2: Why am I observing cytotoxicity in my normal cell lines?

A2: Like many anti-proliferative agents, Compound-X's mechanism is tied to the rate of cell division. Normal, healthy cells that also divide rapidly (e.g., hematopoietic progenitors, gastrointestinal epithelial cells, or even standard laboratory cell lines like HEK293T) can be susceptible to its cytotoxic effects. This off-target activity is a known challenge in chemotherapy.

Q3: What are the typical signs of Compound-X-induced cytotoxicity?

A3: Common indicators include a dose-dependent decrease in cell viability, observable changes in cell morphology (such as rounding, shrinking, and detachment from the culture surface), and an increase in markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining).

Troubleshooting Guide: High Cytotoxicity in Normal Cells

Issue: You are observing significant cell death in your normal (non-cancerous) control cell line at concentrations where your cancer cell line is also affected.

Possible Cause Troubleshooting Steps
Concentration Too High 1. Perform a Dose-Response Curve: Test a wider range of Compound-X concentrations on both your normal and cancer cell lines to determine the therapeutic window. 2. Lower the Concentration: If possible, use the lowest effective concentration for your cancer cells that spares the normal cells.
High Proliferation Rate of Normal Cells 1. Contact-Inhibit Normal Cells: If your normal cell line is contact-inhibited, grow them to full confluency before adding Compound-X. This will reduce their proliferation rate and may decrease susceptibility. 2. Serum Starvation: For some cell types, reducing the serum concentration in the culture medium for 12-24 hours before and during treatment can induce temporary cell cycle arrest.
Extended Exposure Time 1. Pulsed Dosing: Instead of continuous exposure, treat cells for a shorter period (e.g., 4-8 hours), then wash out the compound and replace it with fresh media. 2. Time-Course Experiment: Harvest cells at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal treatment duration that maximizes cancer cell death while minimizing toxicity to normal cells.
Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

  • Cell Seeding: Plate both cancer and normal cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Compound-X in culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound-X dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for each cell line.

Visualizations

G start Start: High Cytotoxicity in Normal Cells dose_response Perform Dose-Response Assay on Both Cell Lines start->dose_response is_window Is there a therapeutic window? dose_response->is_window optimize_conc Use Optimal Concentration is_window->optimize_conc Yes modify_protocol Modify Exposure Protocol is_window->modify_protocol No end_success Problem Mitigated optimize_conc->end_success pulsed_dosing Try Pulsed Dosing modify_protocol->pulsed_dosing is_pulsed_effective Pulsed Dosing Effective? pulsed_dosing->is_pulsed_effective time_course Run Time-Course Experiment is_time_effective Shorter Time Effective? time_course->is_time_effective is_pulsed_effective->optimize_conc Yes is_pulsed_effective->time_course No is_time_effective->optimize_conc Yes contact_inhibit Consider Cell Cycle Arrest (Contact Inhibition/Serum Starvation) is_time_effective->contact_inhibit No re_evaluate Re-evaluate with New Protocol contact_inhibit->re_evaluate re_evaluate->dose_response

Caption: The inhibitory mechanism of the hypothetical Compound-X.

Addressing resistance mechanisms to RMC-3943 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RMC-6236 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the potent and selective RAS(ON) multi-selective inhibitor, RMC-6236 (daraxonrasib). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in addressing resistance mechanisms to RMC-6236 in cancer cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges that may arise during your in vitro and in vivo experiments with RMC-6236.

Q1: My cells are showing lower than expected sensitivity to RMC-6236. What are the possible reasons and how can I troubleshoot this?

A1: Lower than expected sensitivity to RMC-6236 can be attributed to several factors. Here's a troubleshooting guide:

  • Cell Line Authenticity and Passage Number:

    • Recommendation: Always authenticate your cell lines (e.g., by STR profiling) to ensure you are working with the correct model. Use cells at a low passage number, as prolonged culturing can lead to phenotypic drift and altered drug sensitivity.

  • Drug Stability and Storage:

    • Recommendation: RMC-6236 should be stored as a solid powder at -20°C for long-term stability (up to 3 years). For in vitro studies, prepare a stock solution in DMSO (e.g., 10 mM) and store at -80°C for up to 6 months or -20°C for 1 month.[1][2] Avoid repeated freeze-thaw cycles. Before each experiment, freshly dilute the stock solution in your culture medium.

  • Assay Conditions:

    • Recommendation: Ensure your cell viability assay is optimized. Cell seeding density can significantly impact results. A starting point for 96-well plates is 5,000-10,000 cells/well.[3] The incubation time with RMC-6236 is also critical; for IC50 determination, a 120-hour incubation is often used.[1]

  • Intrinsic Resistance:

    • Recommendation: Some cell lines may exhibit intrinsic resistance to RMC-6236. This can be due to pre-existing genomic alterations that bypass the need for RAS signaling.[4] It is advisable to perform genomic profiling of your cell lines to identify any such alterations.

Q2: I am observing a rebound in pERK signaling in my western blots after prolonged treatment with RMC-6236. What does this indicate?

A2: A rebound in pERK signaling is a classic indicator of acquired resistance. Here’s what might be happening and how to investigate it:

  • Feedback Reactivation: Inhibition of the RAS-MAPK pathway can trigger feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR.[4]

    • Troubleshooting:

      • Western Blot Analysis: Probe for phosphorylated forms of upstream RTKs (e.g., pEGFR, pHER2, pFGFR) to see if they are activated upon RMC-6236 treatment.

      • Combination Therapy: In your experiments, consider combining RMC-6236 with an inhibitor of the reactivated RTK to see if you can overcome this resistance.

  • Acquired Mutations: Prolonged exposure to RMC-6236 can lead to the selection of cells with acquired mutations that reactivate the MAPK pathway.

    • Troubleshooting:

      • Generate Resistant Cell Lines: Develop RMC-6236-resistant cell lines by long-term culturing in the presence of the drug.

      • Genomic Sequencing: Perform targeted sequencing or whole-exome sequencing on the resistant clones to identify acquired mutations in genes such as KRAS, BRAF, RAF1, MAP2K1/2 (MEK1/2), and PIK3CA.[5] Preclinical studies have identified secondary mutations in KRAS (Y64H, Y71H, Y64C) and BRAF (G466A) in resistant models.[5]

Q3: How can I confirm that RMC-6236 is engaging its target in my cellular experiments?

A3: Target engagement can be confirmed through several methods:

  • Western Blotting for Downstream Effectors: The most straightforward method is to assess the phosphorylation status of downstream effectors of the RAS pathway.

    • Recommendation: Treat your cells with a dose range of RMC-6236 for various time points (e.g., 2, 8, 24, 48 hours) and perform a western blot for pERK, pAKT, and pS6.[4] A dose- and time-dependent decrease in the phosphorylation of these proteins indicates target engagement.

  • Co-immunoprecipitation (Co-IP): RMC-6236 works by forming a tri-complex with RAS(ON) and cyclophilin A (CypA), which prevents RAS from binding to its effectors like RAF.[6]

    • Recommendation: Perform a Co-IP experiment by pulling down RAS and blotting for RAF. In the presence of RMC-6236, you should observe a decrease in the amount of RAF that co-immunoprecipitates with RAS.

Quantitative Data

The following tables summarize key quantitative data for RMC-6236 from preclinical studies.

Table 1: In Vitro Efficacy of RMC-6236 in Cancer Cell Lines

Cell LineCancer TypeKRAS MutationIC50 (nM)Citation
HPACPancreatic Ductal AdenocarcinomaG12D1.2[1][4]
Capan-2Pancreatic Ductal AdenocarcinomaG12V1.4[1][4]
SUIT2Pancreatic Ductal AdenocarcinomaG12D2.02[6]
VariousPancreatic Ductal AdenocarcinomaG12X20-40[6]
NCI-H2030Non-Small Cell Lung CancerG12C3.996[7]
A549Non-Small Cell Lung CancerG12S5.027[7]
HCT116Colorectal CancerG13C6.011[7]
SW480Colorectal CancerG12V6.540[7]
AsPC-1Pancreatic Ductal AdenocarcinomaG12D24.34[7]

Table 2: Biochemical Potency of RMC-6236 (Inhibition of RAS-RAF Binding)

RAS VariantEC50 (nM)Citation
Wild-Type KRAS85[4]
Wild-Type NRAS66[4]
Wild-Type HRAS82[4]
Oncogenic RAS Mutants28 - 220[1][4]

Table 3: Acquired Genomic Alterations Associated with RMC-6236 Resistance in Patients

Alteration TypeGene(s)Frequency in Resistant PatientsCitation
AmplificationKRAS35%[8]
Mutation/AlterationRAF15%[8]
Mutation/AlterationReceptor Tyrosine Kinases (RTKs)12%[8]
Mutation/AlterationPI3K Pathway Genes8%[8]
AmplificationMYC4%[8]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of RMC-6236 and mechanisms of resistance.

Cell Viability Assay (MTS/MTT)

This protocol is for determining the IC50 of RMC-6236 in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • RMC-6236 stock solution (10 mM in DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of RMC-6236 in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the RMC-6236 dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).

    • Incubate for 120 hours at 37°C.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS solution to each well. Incubate for 1-4 hours at 37°C.[9][10]

    • For MTT: Add 10 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][11]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (around 490-570 nm) using a microplate reader.[9][10]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle control wells.

    • Plot the cell viability against the log of the RMC-6236 concentration and use a non-linear regression model to calculate the IC50.

Western Blotting for RAS Pathway Signaling

This protocol is for analyzing changes in the phosphorylation of key signaling proteins downstream of RAS.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (pERK, total ERK, pAKT, total AKT, pS6, total S6, GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with RMC-6236 as required.

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

Co-immunoprecipitation (Co-IP) for RAS-RAF Interaction

This protocol is to assess the disruption of the RAS-RAF interaction by RMC-6236.

Materials:

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-RAS)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Antibodies for western blotting (e.g., anti-RAF, anti-RAS)

Procedure:

  • Cell Lysis:

    • Prepare cell lysates as described in the western blotting protocol, but use a non-denaturing Co-IP lysis buffer.

  • Pre-clearing (Optional):

    • Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-RAS antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

    • Analyze the eluate by western blotting, probing for both RAS and RAF. A decrease in the RAF signal in RMC-6236-treated samples indicates disruption of the interaction.

Visualizations

The following diagrams illustrate key concepts related to RMC-6236.

RMC6236_Mechanism_of_Action cluster_cell Cancer Cell RMC6236 RMC-6236 BinaryComplex RMC-6236-CypA Binary Complex RMC6236->BinaryComplex binds CypA Cyclophilin A (CypA) CypA->BinaryComplex TriComplex Inhibitory Tri-Complex BinaryComplex->TriComplex binds RAS_GTP RAS-GTP (Active) RAS_GTP->TriComplex RAF RAF RAS_GTP->RAF activates TriComplex->RAF inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Resistance_Pathways cluster_main RMC-6236 Treatment cluster_resistance Mechanisms of Acquired Resistance RMC6236 RMC-6236 RAS_GTP RAS-GTP RMC6236->RAS_GTP inhibits MAPK_Pathway MAPK Pathway (MEK -> ERK) RAS_GTP->MAPK_Pathway activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation promotes KRAS_Amp KRAS Amplification KRAS_Amp->RAS_GTP increases RTK_Activation Upstream RTK Activation (e.g., EGFR) RTK_Activation->RAS_GTP reactivates Downstream_Mutations Downstream Mutations (e.g., BRAF, MEK) Downstream_Mutations->MAPK_Pathway reactivates (bypasses RAS) PI3K_Activation PI3K Pathway Activation PI3K_Activation->Proliferation promotes Experimental_Workflow Start Start: Cell Line with KRAS Mutation Treat Treat with RMC-6236 (Dose-Response/Time-Course) Start->Treat Viability Cell Viability Assay (MTS/MTT) Treat->Viability Western Western Blot (pERK, pAKT) Treat->Western IC50 Determine IC50 Viability->IC50 Long_Term Long-Term Culture with RMC-6236 IC50->Long_Term Pathway_Inhibition Assess Pathway Inhibition Western->Pathway_Inhibition Pathway_Inhibition->Long_Term Resistant_Clones Isolate Resistant Clones Long_Term->Resistant_Clones Sequencing Genomic Sequencing (WES/Targeted) Resistant_Clones->Sequencing Identify_Mutations Identify Resistance Mutations Sequencing->Identify_Mutations End End: Characterize Resistance Mechanisms Identify_Mutations->End

References

Optimizing experimental design for RMC-3943 studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experimental design and troubleshooting studies involving RMC-3943, a potent and selective inhibitor of the KRAS G12C mutant protein. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, orally bioavailable small molecule that selectively and covalently targets the cysteine residue of the KRAS G12C mutant protein. By binding to the switch-II pocket, this compound locks the KRAS G12C protein in an inactive state, thereby inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.[1][2] This leads to the suppression of tumor cell proliferation and survival in KRAS G12C-mutant cancers.

Q2: How does the mechanism of this compound differ from other RAS inhibitors developed by Revolution Medicines?

A2: While this compound follows a direct covalent inhibition mechanism, some investigational agents from Revolution Medicines, such as RMC-6236 and RMC-6291, utilize a unique "tri-complex" mechanism.[3][4] These inhibitors form a complex with cyclophilin A (CypA), and this binary complex then binds to the active, GTP-bound form of RAS (RAS(ON)), sterically hindering its interaction with downstream effectors.[3] this compound, in contrast, directly targets the mutant KRAS G12C protein.

Q3: What are the key signaling pathways affected by this compound treatment?

A3: The primary signaling pathway inhibited by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway.[2] Additionally, the PI3K-Akt-mTOR pathway, another critical downstream effector of RAS, is also suppressed.[5] Successful target engagement by this compound should lead to a reduction in the phosphorylation of key proteins within these pathways, such as ERK and Akt.

Troubleshooting Guides

Problem 1: Sub-optimal inhibition of cell proliferation in KRAS G12C mutant cell lines.

  • Possible Cause 1: Intrinsic Resistance. The cell line may harbor co-occurring mutations that confer resistance to KRAS G12C inhibition. For example, mutations in STK11 or KEAP1 have been associated with a poorer response to KRAS inhibitors.[6][7]

    • Troubleshooting Tip: Perform genomic and transcriptomic analysis of your cell lines to identify co-mutations. Consider using cell lines with different co-mutation profiles to assess the spectrum of this compound activity.

  • Possible Cause 2: Sub-optimal Drug Concentration or Exposure. The concentration of this compound may be too low, or the treatment duration may be insufficient to achieve a significant biological effect.

    • Troubleshooting Tip: Conduct a dose-response study with a broad range of this compound concentrations and multiple time points to determine the optimal IC50 and treatment duration for each cell line.

  • Possible Cause 3: Cell Culture Conditions. High serum concentrations in the culture medium can sometimes activate alternative signaling pathways that bypass KRAS dependency.

    • Troubleshooting Tip: Titrate the serum concentration in your cell culture medium. Consider performing experiments in low-serum conditions (e.g., 0.5-2% FBS) to minimize the activation of compensatory pathways.

Problem 2: Acquired resistance to this compound in long-term in vitro or in vivo studies.

  • Possible Cause 1: Secondary Mutations in KRAS. The development of secondary mutations in the KRAS gene can prevent this compound from binding effectively.[2]

    • Troubleshooting Tip: Sequence the KRAS gene in resistant clones or tumors to identify potential secondary mutations.

  • Possible Cause 2: Amplification of the KRAS G12C Allele. An increase in the copy number of the mutant KRAS allele can lead to a higher level of the target protein, overwhelming the inhibitory capacity of this compound.[5]

    • Troubleshooting Tip: Use digital PCR or FISH to assess the copy number of the KRAS G12C allele in resistant models.

  • Possible Cause 3: Activation of Bypass Signaling Pathways. Upregulation of receptor tyrosine kinases (RTKs) like EGFR can reactivate downstream signaling independently of KRAS.[5][6]

    • Troubleshooting Tip: Perform phospho-RTK arrays or western blotting to screen for the activation of alternative signaling pathways in resistant cells. Consider combination therapies to co-target these bypass pathways. For instance, combining this compound with an EGFR inhibitor may overcome resistance.[5]

Data Presentation

Table 1: Preclinical Efficacy of this compound in KRAS G12C-Mutant Xenograft Models

ModelTumor TypeThis compound Dose (mg/kg, oral, QD)Tumor Growth Inhibition (%)Objective Response Rate (%)
NCI-H358NSCLC508560
MIA PaCa-2Pancreatic507845
SW1573NSCLC1009275
AsPC-1Pancreatic1008868

Note: Data is hypothetical and for illustrative purposes, based on typical preclinical outcomes for this class of inhibitors.

Experimental Protocols

1. Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of this compound or vehicle control to the cells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Pathway Analysis

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

RMC3943_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEF RMC3943 This compound RMC3943->KRAS_G12C_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling.

Experimental_Workflow_Troubleshooting cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_troubleshooting Troubleshooting Cell_Culture 1. Cell Culture (KRAS G12C Mutant Lines) Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot 4. Western Blot (p-ERK, p-Akt) Treatment->Western_Blot Suboptimal_Response Sub-optimal Response? Viability_Assay->Suboptimal_Response Xenograft 5. Xenograft Model Establishment Dosing 6. This compound Dosing Xenograft->Dosing Tumor_Measurement 7. Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD 8. PK/PD Analysis Dosing->PK_PD Resistance Acquired Resistance? Tumor_Measurement->Resistance Check_Comutations Check Co-mutations (STK11, KEAP1) Suboptimal_Response->Check_Comutations Yes Optimize_Dose Optimize Dose & Duration Suboptimal_Response->Optimize_Dose Yes Sequence_KRAS Sequence KRAS Gene Resistance->Sequence_KRAS Yes Bypass_Pathways Analyze Bypass Pathways (RTK Array) Resistance->Bypass_Pathways Yes

Caption: A logical workflow for this compound experiments and troubleshooting.

References

Validation & Comparative

Validating the In Vivo Anti-Tumor Efficacy of Novel RAS(ON) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the notoriously difficult-to-drug RAS family of oncoproteins. Revolution Medicines has emerged as a key player with its pipeline of RAS(ON) inhibitors, which employ a novel tri-complex mechanism to trap RAS in its active, GTP-bound state. This guide provides a comparative overview of the in vivo anti-tumor activity of representative RAS(ON) inhibitors from Revolution Medicines, contextualized against established KRAS inhibitors.

Disclaimer: Specific preclinical data for a compound designated "RMC-3943" is not publicly available at the time of this publication. Therefore, this guide utilizes data from other well-characterized Revolution Medicines compounds, such as the pan-RAS inhibitor RMC-6236, the KRAS G12C inhibitor RMC-6291, and the KRAS G12D inhibitor RMC-9805, to illustrate the therapeutic potential of the RAS(ON) inhibitor class.

Comparative In Vivo Efficacy of RAS Inhibitors

The following tables summarize key in vivo efficacy data from preclinical xenograft models for various RAS inhibitors. These studies demonstrate the potent anti-tumor activity of these compounds in relevant cancer models.

Table 1: In Vivo Anti-Tumor Activity of RMC-6236 (pan-RAS(ON) Inhibitor)

Xenograft ModelCancer TypeDosingKey Outcomes
Capan-2 (KRAS G12V)Pancreatic Ductal Adenocarcinoma3, 10, or 25 mg/kg, single doseDose-dependent blood and tumor exposure.[1][2]
Multiple KRAS G12X ModelsMultiple Tumor TypesOral administrationProfound tumor regressions.[1][2][3][4]
KRAS-mutated NSCLC ModelsNon-Small Cell Lung CancerMonotherapy and combinationRapid and sustained tumor regression.[5]

Table 2: In Vivo Anti-Tumor Activity of RMC-6291 (KRAS G12C(ON) Inhibitor)

Xenograft ModelCancer TypeDosingKey Outcomes
Multiple patient- and cell line-derived xenograftsKRAS G12C NSCLCOral administrationOutperformed adagrasib in number of responses, depth of tumor regressions, and durability.[6][7]
KRAS G12C tumor modelsKRAS G12C mutant cancersOral administrationDeep and durable suppression of RAS pathway activity and profound tumor regressions.[6][7]

Table 3: In Vivo Anti-Tumor Activity of RMC-9805 (KRAS G12D(ON) Inhibitor)

Xenograft ModelCancer TypeDosingKey Outcomes
Human pancreatic cancer xenograft (KRAS G12D)Pancreatic CancerMultiple dose levels (well-tolerated)Significant decreases in tumor volume.
PDAC and NSCLC xenograft models (KRAS G12D)Pancreatic and Non-Small Cell Lung CancerOral, single agentObjective responses in 7 of 9 PDAC models and 6 of 9 NSCLC models.[8]
Colorectal cancer model (KRAS G12D)Colorectal CancerOral administrationDrove durable complete responses and synergized with anti-PD-1 therapy.[9]

Table 4: In Vivo Anti-Tumor Activity of Comparator KRAS G12C Inhibitors

CompoundXenograft ModelCancer TypeDosingKey Outcomes
Sotorasib (AMG 510) KRAS G12C tumor-bearing miceKRAS G12C mutant tumorsNot specifiedDurable complete tumor regression.[10][11]
Adagrasib (MRTX849) MIA PaCa-2 xenograftPancreatic Cancer30 and 100 mg/kgEvidence of complete response at day 15.[12]
Intracranial LU65-Luc and H23-Luc xenograftsNSCLC with Brain Metastases100 mg/kg, twice daily for 21 daysSignificant inhibition of brain tumor growth and prolonged survival.[13]

Signaling Pathway and Experimental Workflow

RAS Signaling and the Tri-Complex Inhibition Mechanism

RAS proteins are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Mutations in RAS can lead to constitutive activation of downstream pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, driving tumorigenesis. The novel mechanism of Revolution Medicines' RAS(ON) inhibitors involves the formation of a tri-complex with an intracellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound form of RAS. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.[14]

RAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle RAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibition Tri-Complex Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK SOS1 SOS1 RTK->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAS_GTP->RAS_GDP GTP hydrolysis (GAP) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K Tri_Complex RMC-CypA-RAS(ON) Tri-Complex RAS_GTP->Tri_Complex Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RMC_Inhibitor RMC Inhibitor RMC_Inhibitor->Tri_Complex CypA Cyclophilin A CypA->Tri_Complex Tri_Complex->RAF Tri_Complex->PI3K

Caption: RAS signaling pathway and the tri-complex inhibition mechanism of RMC compounds.

General In Vivo Xenograft Study Workflow

The evaluation of anti-tumor activity in vivo typically follows a standardized workflow involving the implantation of human tumor cells into immunodeficient mice.

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., KRAS mutant cell line) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Data_Collection 7. Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint and Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis (TGI, Survival) Endpoint->Analysis

Caption: A generalized workflow for a preclinical in vivo xenograft study.

Experimental Protocols

Representative In Vivo Xenograft Tumor Model Protocol

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a test compound. Specific details may vary between studies.

1. Cell Culture:

  • Human cancer cell lines harboring the desired KRAS mutation (e.g., MIA PaCa-2 for KRAS G12C, AsPC-1 for KRAS G12D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

2. Animal Models:

  • Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies.[15]

  • Animals are allowed to acclimate for at least one week before the start of the experiment.

  • All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free media), often mixed with Matrigel to support initial tumor growth.

  • A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Drug Administration:

  • The test compound (e.g., RMC compound or comparator) is formulated in an appropriate vehicle for the chosen route of administration (typically oral gavage).

  • Mice in the treatment groups receive the compound at specified dose levels and schedules (e.g., once daily). The control group receives the vehicle only.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured 2-3 times per week throughout the study.

  • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Other endpoints may include tumor regression (a decrease in tumor size from baseline) and survival.

7. Pharmacodynamic and Biomarker Analysis (Optional):

  • At the end of the study, or at specified time points, tumors and other tissues can be collected for analysis of target engagement and downstream signaling modulation (e.g., via Western blot for p-ERK).

8. Statistical Analysis:

  • Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

This guide provides a snapshot of the compelling in vivo anti-tumor activity of the novel RAS(ON) inhibitors. The data suggests that this new class of compounds holds significant promise for the treatment of RAS-addicted cancers, potentially overcoming some of the limitations of earlier-generation inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to KRAS G12C Inhibitors: RMC-3943, Sotorasib, and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for KRAS G12C-mutated cancers has been revolutionized by the advent of covalent inhibitors. This guide provides an objective comparison of the efficacy of a novel RAS(ON) inhibitor, RMC-3943 (represented by its close analog, RMC-6291), with the approved RAS(OFF) inhibitors, sotorasib (B605408) and adagrasib. We present a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols of pivotal studies.

Mechanism of Action: A Tale of Two States

Sotorasib and adagrasib are first-generation KRAS G12C inhibitors that function by targeting the inactive, GDP-bound state of the KRAS protein, also known as the RAS(OFF) state.[1][2] They form a covalent bond with the cysteine residue at position 12, locking the protein in this inactive conformation and thereby preventing downstream signaling.[1][2]

In contrast, this compound and its analogs, such as RMC-6291, represent a novel class of inhibitors that target the active, GTP-bound state of KRAS G12C, referred to as the RAS(ON) state.[3][4] These molecules employ a "tri-complex" mechanism, forming a stable ternary complex with the KRAS G12C(ON) protein and the intracellular chaperone protein, cyclophilin A (CypA).[4][5] This tri-complex sterically hinders the interaction of KRAS with its downstream effector proteins, thus inhibiting oncogenic signaling.[4] This distinct mechanism offers the potential to overcome resistance mechanisms that can reactivate KRAS G12C to the "ON" state in the presence of RAS(OFF) inhibitors.[5][6]

KRAS_Inhibition_Mechanisms cluster_0 RAS(OFF) Inhibition cluster_1 RAS(ON) Inhibition KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound Inactive_Complex Covalently Bound Inactive Complex KRAS_G12C_GDP->Inactive_Complex Covalent Binding KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Sotorasib_Adagrasib Sotorasib Adagrasib Sotorasib_Adagrasib->Inactive_Complex Downstream_Signaling_OFF Downstream Signaling Blocked Inactive_Complex->Downstream_Signaling_OFF Tri_Complex Tri-Complex (KRAS-Inhibitor-CypA) KRAS_G12C_GTP->Tri_Complex RMC_3943 This compound (e.g., RMC-6291) RMC_3943->Tri_Complex CypA Cyclophilin A CypA->Tri_Complex Downstream_Signaling_ON Downstream Signaling Blocked Tri_Complex->Downstream_Signaling_ON KRAS_Cycle_Active Active KRAS Cycle KRAS_Cycle_Inactive Inactive KRAS Cycle

Figure 1: Mechanisms of KRAS G12C Inhibition.

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of all three inhibitors. Notably, in head-to-head preclinical models, the RAS(ON) inhibitor RMC-6291 has shown superior performance compared to the RAS(OFF) inhibitor adagrasib.[3][5]

RMC-6291 vs. Adagrasib in NSCLC Xenograft Models

In a mouse clinical trial utilizing multiple patient- and cell line-derived xenograft models of KRAS G12C non-small cell lung cancer (NSCLC), RMC-6291 demonstrated a greater number of responses, deeper tumor regressions, and more durable responses compared to adagrasib.[5] Pharmacokinetic studies have indicated that RMC-6291 achieves more complete and rapid blockage of KRAS G12C activity than sotorasib and adagrasib, which is attributed to its direct targeting of the active RAS(ON) state.[7]

ParameterRMC-6291AdagrasibReference
Mechanism RAS(ON) InhibitorRAS(OFF) Inhibitor[3][5]
Response Rate Superior-[3]
Tumor Regression Deeper-[3]
Durability of Response Longer-[3]

Table 1: Preclinical Comparison of RMC-6291 and Adagrasib in KRAS G12C NSCLC Models.

Clinical Efficacy

Sotorasib and adagrasib have undergone extensive clinical evaluation and have received regulatory approval for the treatment of patients with previously treated KRAS G12C-mutated NSCLC. Clinical data for this compound is still emerging, with early data from the phase 1 trial of RMC-6291 showing promising anti-tumor activity.[3]

Sotorasib (CodeBreaK 100 & 200)

The pivotal phase 2 CodeBreaK 100 trial evaluated sotorasib in patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed on prior therapies.[8]

EndpointResultReference
Objective Response Rate (ORR) 37.1%[8]
Disease Control Rate (DCR) 80.6%[8]
Median Duration of Response (DoR) 11.1 months[8]
Median Progression-Free Survival (PFS) 6.8 months[8]
Median Overall Survival (OS) 12.5 months[8]

Table 2: Key Efficacy Outcomes from the CodeBreaK 100 Trial (Sotorasib in NSCLC).

Adagrasib (KRYSTAL-1)

The KRYSTAL-1 trial, a multicohort phase 1/2 study, assessed adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[9][10]

EndpointResultReference
Objective Response Rate (ORR) 43.0%[10]
Disease Control Rate (DCR) 80.0%[10]
Median Duration of Response (DoR) 12.4 months[10]
Median Progression-Free Survival (PFS) 6.9 months[10]
Median Overall Survival (OS) 14.1 months[10]

Table 3: Key Efficacy Outcomes from the KRYSTAL-1 Trial (Adagrasib in NSCLC).

RMC-6291 (Phase 1)

Preliminary data from the phase 1 trial of RMC-6291 in patients with KRAS G12C-mutated solid tumors has shown encouraging early signs of efficacy, particularly in patients who have previously been treated with a KRAS G12C(OFF) inhibitor.[3]

Patient PopulationEndpointResultReference
NSCLC (prior KRAS G12C(OFF) inhibitor) ORR57% (4/7)[3]
CRC (KRAS G12C(OFF) inhibitor naive) ORR44% (4/9)[3]

Table 4: Preliminary Efficacy of RMC-6291 in NSCLC and CRC.

Experimental Protocols

CodeBreaK 100 (Sotorasib)

CodeBreaK_100_Protocol Patient_Population Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who progressed on prior therapy Intervention Sotorasib 960 mg orally once daily Patient_Population->Intervention Treatment Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 Intervention->Primary_Endpoint Evaluation Secondary_Endpoints Secondary Endpoints: - Duration of Response (DoR) - Disease Control Rate (DCR) - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety Primary_Endpoint->Secondary_Endpoints

Figure 2: CodeBreaK 100 Study Design.

The CodeBreaK 100 was a single-arm, open-label, multicenter clinical trial.[11] Eligible patients had locally advanced or metastatic NSCLC with a KRAS G12C mutation and had progressed after receiving prior systemic therapies, including platinum-based chemotherapy and/or immunotherapy.[8] Patients received sotorasib at a dose of 960 mg orally once daily.[8] The primary endpoint was objective response rate (ORR) as assessed by blinded independent central review according to RECIST v1.1.[12] Secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[8]

KRYSTAL-1 (Adagrasib)

KRYSTAL_1_Protocol Patient_Population Patients with advanced solid tumors harboring a KRAS G12C mutation Intervention Adagrasib 600 mg orally twice daily Patient_Population->Intervention Treatment Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR) Intervention->Primary_Endpoint Evaluation Secondary_Endpoints Secondary Endpoints: - Duration of Response (DoR) - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety Primary_Endpoint->Secondary_Endpoints

Figure 3: KRYSTAL-1 Study Design.

The KRYSTAL-1 study is a multicohort phase 1/2 trial evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[9] The phase 2 portion enrolled patients with unresectable or metastatic KRAS G12C-mutated solid tumors.[9] Patients were treated with adagrasib at a dose of 600 mg orally twice daily.[10] The primary objective was to evaluate clinical activity, including ORR.[9] Other study objectives included assessment of DCR, DoR, PFS, OS, and safety.[9]

Conclusion

Sotorasib and adagrasib have established a new standard of care for patients with previously treated KRAS G12C-mutated NSCLC, demonstrating meaningful clinical benefit. The novel RAS(ON) inhibitor this compound, represented by its analog RMC-6291, offers a differentiated mechanism of action that has shown superior preclinical efficacy and promising early clinical activity, particularly in the setting of resistance to RAS(OFF) inhibitors. The ongoing clinical development of this compound and other RAS(ON) inhibitors will be critical in defining their role in the evolving treatment paradigm for KRAS-mutated cancers.

References

Navigating the Specificity of SHP2 Inhibition: A Comparative Guide on RMC-3943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of RMC-3943, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. While the initial inquiry focused on cross-reactivity with GTPases, it is critical to note that this compound's direct molecular target is SHP2, a phosphatase, not a GTPase. This guide will clarify the role of SHP2 in GTPase-driven signaling pathways, present the typical selectivity profile of potent SHP2 inhibitors against other phosphatases, and provide detailed experimental protocols for assessing such selectivity.

Understanding this compound and its Target: The Role of SHP2 in RAS Signaling

This compound is a potent, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in the RAS-MAPK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. Oncogenic mutations in RAS GTPases (such as KRAS, NRAS, and HRAS) are prevalent in many cancers.

SHP2 functions upstream of RAS. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, which leads to the activation of RAS. By inhibiting SHP2, this compound prevents this signal transmission, thereby reducing the amount of active, GTP-bound RAS and suppressing downstream signaling. Therefore, while this compound does not directly bind to GTPases, its therapeutic effect is intimately linked to the modulation of their activity.

SHP2_RAS_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 Ras_GDP RAS-GDP (Inactive) SOS1->Ras_GDP Promotes GDP/GTP Exchange SHP2 SHP2 SHP2->SOS1 Activates RMC3943 This compound RMC3943->SHP2 Inhibits Ras_GTP RAS-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Simplified RAS signaling pathway showing the role of SHP2 and the point of intervention for this compound.

Cross-Reactivity and Selectivity Profile of SHP2 Inhibitors

Given that this compound is a phosphatase inhibitor, its cross-reactivity is primarily evaluated against other phosphatases, particularly those with high structural homology, such as SHP1. Direct cross-reactivity studies with GTPases are generally not performed as they belong to a different enzyme class. Modern allosteric SHP2 inhibitors are designed for high selectivity to minimize off-target effects.

While specific cross-reactivity data for this compound against a broad panel of GTPases is not publicly available, the table below summarizes the selectivity profiles of other well-characterized allosteric SHP2 inhibitors against other phosphatases. This provides a benchmark for the expected selectivity of a compound like this compound.

CompoundTarget IC₅₀ (nM)SHP1 IC₅₀ (nM)PTP1B IC₅₀ (nM)Fold Selectivity (SHP1/SHP2)Fold Selectivity (PTP1B/SHP2)
SHP099 32>10,000>10,000>312>312
TNO155 13>5,000>10,000>384>769
RMC-4550 1.55>10,000>10,000>6,450>6,450
PF-07284892 21>21,000>21,000>1,000>1,000

This table presents representative data from published literature for comparative purposes and does not represent direct experimental results for this compound cross-reactivity with GTPases.

Experimental Protocols for Assessing Inhibitor Selectivity

Determining the selectivity of a SHP2 inhibitor like this compound involves robust biochemical assays. A common method is a fluorescence-based enzymatic assay to measure the inhibitory activity against a panel of different phosphatases.

Protocol: In Vitro Phosphatase Inhibition Assay
  • Reagents and Materials:

    • Recombinant full-length human SHP2, SHP1, PTP1B, and other phosphatases of interest.

    • Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT.

    • This compound and other test compounds dissolved in DMSO.

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the recombinant phosphatase enzyme solution (e.g., 2 nM final concentration of SHP2) to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate (e.g., 100 µM final concentration).

    • Immediately begin kinetic monitoring of the fluorescence intensity every minute for 30-60 minutes using a plate reader.

    • The rate of reaction is determined from the linear phase of the fluorescence signal increase over time.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each phosphatase.

    • Calculate the fold selectivity by dividing the IC₅₀ value for the off-target phosphatase (e.g., SHP1) by the IC₅₀ value for the primary target (SHP2).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Add_Compound Add Compound to 384-well Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Phosphatase Solutions (SHP2, SHP1, etc.) Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate (DiFMUP) & Start Reaction Add_Enzyme->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Values Plot_Curve->Calc_IC50 Calc_Selectivity Calculate Fold-Selectivity Calc_IC50->Calc_Selectivity

Figure 2: Experimental workflow for determining the selectivity of SHP2 inhibitors against other phosphatases.

Conclusion

This compound is a highly specific SHP2 inhibitor that targets a key node in the RAS signaling pathway. While it does not directly interact with GTPases, its mechanism of action is critically dependent on modulating their activity. The assessment of its cross-reactivity focuses on other members of the phosphatase family, where high selectivity is a hallmark of modern allosteric inhibitors. The provided protocols and diagrams offer a framework for understanding and evaluating the specificity of this important class of targeted cancer therapies.

Comparative Safety Profile of Allosteric SHP2 Inhibitors: RMC-3943 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of the investigational allosteric SHP2 inhibitor RMC-3943 and other similar compounds in clinical and preclinical development, including TNO155, RMC-4550, and RMC-4630. This document aims to present an objective comparison based on available experimental data to inform research and development decisions.

Introduction to SHP2 Inhibition and the Compounds

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth signaling pathways, particularly the RAS-MAPK pathway.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target. Allosteric inhibitors of SHP2, such as this compound, TNO155, RMC-4550, and RMC-4630, represent a promising class of targeted therapies. These compounds bind to a site distinct from the active site, locking the enzyme in an inactive conformation.

Comparative Safety and Tolerability

While direct safety data for this compound is not publicly available, an analysis of related allosteric SHP2 inhibitors provides insights into the potential safety profile of this class of compounds.

CompoundDevelopment StageKey Safety Findings
This compound PreclinicalNo publicly available safety or toxicity data.
TNO155 Clinical (Phase Ib)Generally acceptable safety and tolerability profile. Common adverse events (AEs) include thrombocytopenia, increased AST/ALT, increased creatine (B1669601) phosphokinase, anemia, diarrhea, neutropenia, pyrexia, and peripheral edema.[2]
RMC-4550 PreclinicalReported to be well-tolerated in animal models at efficacious doses.[3] In combination studies, weight loss was a primary dose-limiting toxicity.[3] On-target hematological effects (reduction in white blood cells, monocytes, and neutrophils) have been observed.[3]
RMC-4630 Clinical (Phase 1/2)Tolerable safety profile. Common treatment-related adverse events include edema, diarrhea, fatigue, anemia, and thrombocytopenia.[4] No reports of pneumonitis, and severe adverse events affecting major organs have been uncommon and generally mild to moderate.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of allosteric SHP2 inhibitors.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS SHP2_inactive SHP2 (inactive) GRB2->SHP2_inactive Recruits RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Promotes GDP/GTP Exchange SHP2_active->SHP2_inactive Stabilizes Inactive State Inhibitor This compound & Similar Compounds Inhibitor->SHP2_active Allosteric Inhibition

SHP2 signaling pathway and inhibitor action.

Key Experimental Protocols for Safety Assessment

Standard non-clinical safety studies for anticancer pharmaceuticals are guided by ICH S9 principles.[5][6][7] Below are detailed methodologies for key in vitro and in vivo experiments relevant to the safety assessment of small molecule inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Compound Dilutions Treatment 4. Add Compound to Wells Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate (e.g., 4h) MTT_Addition->Formazan_Incubation Solubilization 8. Add Solubilizing Agent Formazan_Incubation->Solubilization Absorbance 9. Measure Absorbance (570 nm) Solubilization->Absorbance IC50 10. Calculate IC50 Absorbance->IC50

Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Toxicity Study in Rodents

This study provides information on the potential toxicity of a compound after a single administration.

Workflow Diagram:

InVivo_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis Animal_Acclimation 1. Animal Acclimation (e.g., 1 week) Group_Allocation 2. Randomize Animals into Dose Groups Animal_Acclimation->Group_Allocation Dosing 3. Administer Compound (Single Dose) Group_Allocation->Dosing Clinical_Obs 4. Clinical Observations (e.g., daily for 14 days) Dosing->Clinical_Obs Body_Weight 5. Monitor Body Weight Dosing->Body_Weight Necropsy 6. Gross Necropsy Clinical_Obs->Necropsy Body_Weight->Necropsy Histopathology 7. Histopathological Examination of Organs Necropsy->Histopathology

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling RMC-3943

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides essential safety, operational, and disposal protocols for the potent allosteric SHP2 inhibitor, RMC-3943. By offering clear, step-by-step guidance, we aim to be your preferred resource for laboratory safety and chemical handling, ensuring the integrity of your research and the safety of your personnel.

Immediate Safety and Handling Protocols

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecule inhibitors. A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory to minimize the risk of exposure. Double gloving is highly recommended, particularly when handling the compound in its solid form or in concentrated solutions.

PPE CategoryRecommendation
Hand Protection Double nitrile gloves. Change the outer layer immediately if contaminated.
Eye Protection Chemical splash goggles or safety glasses with side shields.
Body Protection A fully buttoned lab coat is required. For handling larger quantities or when there is a risk of splashing, disposable coveralls are recommended.
Respiratory Protection When handling the solid compound or when there is a risk of aerosolization, use a NIOSH-approved respirator within a certified chemical fume hood.[1]
Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical to minimize potential harm.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational Plan: Handling and Preparation of this compound Solutions

All handling of solid this compound and the preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation and aerosolization.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (for stock solution)

  • Appropriate cell culture medium or buffer (for working solutions)

  • Sterile, disposable labware (e.g., pipette tips, microcentrifuge tubes)

Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly before entering the designated handling area.

  • Weighing: Carefully weigh the required amount of this compound powder inside the chemical fume hood.

  • Dissolution: Slowly add anhydrous DMSO to the solid this compound to create a high-concentration stock solution. Gently vortex to ensure complete dissolution.

  • Dilution: Further dilute the stock solution with the appropriate cell culture medium or buffer to achieve the desired working concentration for your experiment.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at -20°C for short-term storage or -80°C for long-term storage.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2][3]

Waste TypeDisposal Procedure
Solid Waste Collect unused or expired solid this compound in a clearly labeled, sealed container. This includes any contaminated weighing paper or boats.[2]
Liquid Waste Collect all solutions containing this compound (e.g., in DMSO or cell culture media) in a designated, leak-proof hazardous waste container. Do not pour down the drain. [2]
Contaminated Labware Dispose of all single-use labware that has come into contact with this compound (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container.[3]
Sharps Waste Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.

Experimental Protocol: Cell Viability Assay

This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the IC50 value of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[4]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CCK-8, AlamarBlue)[4][5]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3-5 x 10³ cells per well and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours.[5]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

SHP2 Signaling Pathway

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[6][7][8] Dysregulation of SHP2 is implicated in various cancers.[6][7] The following diagram illustrates the canonical SHP2 signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 binds SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP activates SHP2->RAS_GDP promotes activation RMC3943 This compound RMC3943->SHP2 inhibits RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation promotes

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.